1-Benzylazetidin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylazetidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-11(8-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTLMZDFEGZLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434443 | |
| Record name | 1-benzylazetidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156303-83-2 | |
| Record name | 1-benzylazetidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide to 1-Benzylazetidin-3-one: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylazetidin-3-one is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a benzyl group at the nitrogen atom and a carbonyl group at the 3-position. This molecule serves as a valuable building block in medicinal chemistry and materials science due to its unique structural and reactive properties. Its strained ring system and the presence of both a ketone and a tertiary amine make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an in-depth analysis of the spectroscopic data for this compound.
Core Physical and Chemical Properties
This compound is a compound with the molecular formula C₁₀H₁₁NO.[1][2] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 156303-83-2 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO | [1][2] |
| Molecular Weight | 161.20 g/mol | [1][2] |
| Boiling Point | 257 °C | [1] |
| Flash Point | 102 °C | [1] |
| Density | 1.178 g/cm³ | [1] |
| Storage Temperature | Sealed in dry, 2-8°C or under -20°C in a freezer | [1][2] |
| Solubility | Data not readily available | |
| Appearance | Not specified, likely a solid or oil | |
| Melting Point | Data not readily available |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Swern oxidation of its precursor, 1-benzylazetidin-3-ol. This reaction is known for its mild conditions and high tolerance for various functional groups.
Experimental Protocol: Swern Oxidation of 1-Benzylazetidin-3-ol
This protocol is based on the general principles of the Swern oxidation.
Materials:
-
1-Benzylazetidin-3-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Swern Reagent: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane is cooled to -78 °C using a dry ice/acetone bath. To this, a solution of dimethyl sulfoxide (3 equivalents) in anhydrous dichloromethane is added dropwise. The mixture is stirred at -78 °C for 15-30 minutes.
-
Oxidation of the Alcohol: A solution of 1-benzylazetidin-3-ol (1 equivalent) in anhydrous dichloromethane is added slowly to the activated Swern reagent at -78 °C. The reaction is stirred at this temperature for 30-60 minutes.
-
Addition of Base: Triethylamine (4-5 equivalents) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional hour.
-
Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with a saturated aqueous solution of ammonium chloride, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel.
Spectroscopic Analysis
The structure of this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the benzyl group and the azetidine ring protons.
-
Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons.
-
Benzyl CH₂ Protons (-CH₂-Ph): A singlet at approximately δ 3.6-3.8 ppm, integrating to 2 protons.
-
Azetidine Ring CH₂ Protons: The two methylene groups on the azetidine ring adjacent to the carbonyl and the nitrogen are diastereotopic and are expected to appear as two distinct signals, likely in the range of δ 3.2-4.0 ppm, each integrating to 2 protons. These may appear as singlets or more complex multiplets depending on the solvent and resolution.
¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 205-215 ppm.
-
Aromatic Carbons (C₆H₅-): Multiple signals in the range of δ 127-140 ppm, corresponding to the ipso, ortho, meta, and para carbons of the phenyl ring.
-
Benzyl CH₂ Carbon (-CH₂-Ph): A signal around δ 60-65 ppm.
-
Azetidine Ring CH₂ Carbons: Two signals for the methylene carbons of the azetidine ring, expected in the range of δ 50-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl group.
-
C=O Stretch: A strong, sharp peak in the region of 1740-1760 cm⁻¹. The exact position can be influenced by the ring strain of the azetidine ring.
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.
-
C-N Stretch: A moderate absorption in the fingerprint region, typically around 1100-1200 cm⁻¹.
-
Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (161.20).
-
Major Fragmentation Pathways:
-
Loss of the Benzyl Group: A prominent fragment resulting from the cleavage of the C-N bond, leading to a peak at m/z 91 (tropylium ion, [C₇H₇]⁺).
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group or the nitrogen atom within the azetidine ring can lead to various smaller fragments.
-
Reactivity and Applications
This compound is a reactive molecule that can undergo various chemical transformations. The ketone functionality can participate in reactions such as reductions, reductive aminations, and Wittig reactions. The tertiary amine can be involved in quaternization reactions.
Its primary application lies in its role as a key intermediate in the synthesis of more complex molecules.[1] In drug development, the azetidine scaffold is of significant interest as it can impart unique conformational constraints and physicochemical properties to a molecule, potentially leading to improved biological activity and pharmacokinetic profiles. It is used in the synthesis of a variety of biologically active compounds.[1]
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.[3] It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] It should be stored in a tightly sealed container in a dry place, with recommended storage temperatures between 2-8°C or in a freezer at -20°C.[1][2] Incompatible materials to avoid include strong oxidizing agents.[3]
Logical Workflow and Pathway Diagrams
To illustrate the relationships and processes described in this guide, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis of this compound.
Caption: Logic for structural elucidation of this compound.
References
1-Benzylazetidin-3-one CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylazetidin-3-one is a heterocyclic organic compound featuring an azetidine ring substituted with a benzyl group at the nitrogen atom and a ketone at the 3-position. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, primarily utilized as an intermediate in the synthesis of more complex pharmaceutical agents and biologically active molecules. Its structural motif is of interest for the development of novel therapeutics.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and its molecular structure.
Chemical Identification and Properties
The fundamental chemical identifiers and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 156303-83-2 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Boiling Point | 257 °C |
| Flash Point | 102 °C |
| Density | 1.178 g/cm³ |
| SMILES | O=C1CN(CC2=CC=CC=C2)C1 |
Molecular Structure
The molecular structure of this compound consists of a four-membered azetidine ring with a benzyl group attached to the nitrogen atom and a carbonyl group at the third carbon of the ring.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available reagents benzylamine and 2-(chloromethyl)oxirane (epichlorohydrin). The first step involves the formation of the precursor, 1-benzylazetidin-3-ol, which is subsequently oxidized to yield the final ketone product.
Experimental Protocol
Step 1: Synthesis of 1-benzylazetidin-3-ol [1]
This procedure outlines the formation of the alcohol intermediate.
-
Reagents:
-
Benzylamine (30.0 g, 324 mmol)
-
2-(chloromethyl)oxirane (30.0 g, 280 mmol)
-
Water (450 mL)
-
Acetonitrile (CH₃CN) (485 mL)
-
Sodium Carbonate (Na₂CO₃) (42.0 g, 396 mmol)
-
-
Procedure:
-
To a solution of benzylamine in water, slowly add 2-(chloromethyl)oxirane while maintaining the temperature between 0–5 °C.
-
Stir the reaction mixture at 0–5 °C for 16 hours.
-
Isolate the crude product by filtration, wash with water (60 mL), and dry under vacuum.
-
Dissolve the dried crude product in acetonitrile.
-
Add sodium carbonate in portions to the solution.
-
Heat the mixture to 80–90 °C and stir under reflux for 16 hours.
-
Upon completion of the reaction, the resulting 1-benzylazetidin-3-ol can be carried forward to the next step.
-
Step 2: Oxidation of 1-benzylazetidin-3-ol to this compound
The oxidation of the alcohol to the ketone can be achieved using various methods. A common and effective method is the Swern oxidation, a protocol for which is detailed below, based on analogous reactions.[2][3]
-
Reagents:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
1-benzylazetidin-3-ol (from Step 1)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., argon), dissolve oxalyl chloride in dichloromethane and cool the solution to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide in dichloromethane to the cooled oxalyl chloride solution.
-
After stirring for a short period, add a solution of 1-benzylazetidin-3-ol in dichloromethane dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Continue stirring at -78 °C for approximately 1 hour.
-
Add triethylamine to the reaction mixture and allow it to slowly warm to room temperature.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by column chromatography.
-
Synthetic Workflow
The following diagram illustrates the synthetic pathway from benzylamine and 2-(chloromethyl)oxirane to this compound.
Caption: Synthetic route to this compound.
Applications in Research and Development
This compound is a key intermediate in the synthesis of a variety of substituted azetidine derivatives.[4] These derivatives are of significant interest in drug discovery for their potential as inhibitors of various enzymes and as modulators of receptors. The strained four-membered ring and the presence of a reactive ketone functionality allow for a diverse range of chemical transformations, making it a versatile scaffold for the generation of compound libraries for high-throughput screening.
References
- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
Spectroscopic Profile of 1-Benzylazetidin-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzylazetidin-3-one, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of directly published spectra, this document collates available information on its synthesis and provides predicted spectroscopic data based on established principles and data from closely related structures. This guide is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development.
Spectroscopic Data Summary
While a comprehensive, publicly available dataset of experimental spectra for this compound is scarce, the following tables summarize the expected and reported spectroscopic characteristics. These values are derived from established chemical shift correlations, fragmentation patterns, and infrared absorption frequencies for similar structural motifs.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~3.60 | s | 2H | Benzyl methylene protons (N-CH₂) |
| ~3.40-3.50 | t | 2H | Azetidine protons (C2-H) |
| ~3.20-3.30 | t | 2H | Azetidine protons (C4-H) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~207 | Carbonyl carbon (C=O) |
| ~137 | Quaternary aromatic carbon (C-ipso) |
| ~128-129 | Aromatic carbons (CH) |
| ~127 | Aromatic carbon (CH) |
| ~62 | Benzyl methylene carbon (N-CH₂) |
| ~58 | Azetidine carbons (C2/C4) |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3030 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1750-1730 | Strong | Carbonyl (C=O) stretch (ketone in a four-membered ring) |
| ~1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |
| ~1200-1100 | Medium | C-N stretch |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Possible Fragment |
| 161 | Moderate | [M]⁺ (Molecular Ion) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
| 70 | Moderate | [C₄H₆N]⁺ (Fragment from azetidinone ring cleavage) |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the oxidation of its precursor, 1-benzylazetidin-3-ol. A widely cited method for this transformation is the Swern oxidation.
Synthesis of this compound via Swern Oxidation
This protocol is adapted from established synthetic procedures.
Materials:
-
1-Benzylazetidin-3-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C.
-
A solution of dimethyl sulfoxide in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period.
-
A solution of 1-benzylazetidin-3-ol in anhydrous dichloromethane is then added slowly to the reaction mixture at -78 °C. The resulting mixture is stirred for approximately one hour.
-
Triethylamine is added dropwise to the reaction mixture, which is then allowed to warm slowly to 0 °C.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.
Visualization of the Synthetic Workflow
The logical flow of the synthesis and characterization process for this compound is depicted in the following diagram.
Caption: Synthetic and analytical workflow for this compound.
The Azetidin-3-one Core: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidin-3-one scaffold, a strained four-membered nitrogen-containing heterocycle, represents a critical structural motif in modern medicinal chemistry. Unlike its extensively studied isomer, the β-lactam (azetidin-2-one), azetidin-3-one is not found in nature, and its synthesis has presented unique challenges and opportunities for organic chemists. This technical guide provides an in-depth exploration of the discovery and historical synthesis of azetidin-3-ones, alongside a detailed examination of contemporary synthetic methodologies. Key experimental protocols are provided, and quantitative data are summarized for comparative analysis. Furthermore, the biological relevance of the azetidin-3-one core is highlighted through its role in the inhibition of the STAT3 signaling pathway, a critical target in oncology.
Introduction: The Emergence of a Versatile Scaffold
The chemistry of azetidines has long been a subject of interest due to their unique ring strain and conformational properties. While the β-lactam ring of penicillins and cephalosporins has been a cornerstone of antibiotic therapy for decades, the isomeric azetidin-3-one core remained relatively unexplored in the early years of heterocyclic chemistry. The primary challenge in the synthesis of azetidin-3-ones lies in the inherent strain of the four-membered ring, which makes their formation thermodynamically and kinetically challenging.
Early synthetic strategies, pioneered by chemists such as De Kimpe, often involved multi-step sequences with moderate yields. These initial forays, however, laid the groundwork for the development of more efficient and stereoselective methods. In recent years, the advent of novel catalytic systems and synthetic strategies has made the azetidin-3-one core more accessible, unlocking its potential as a versatile building block for the synthesis of complex, biologically active molecules.[1] Azetidin-3-one hydrochloride, in particular, has become a valuable intermediate in drug discovery, offering a rigid scaffold for the construction of diverse chemical libraries.
Historical Synthetic Approaches
The early syntheses of azetidin-3-ones were often characterized by harsh reaction conditions and limited substrate scope. These methods, while not always high-yielding, were crucial in establishing the fundamental reactivity of this ring system.
The De Kimpe Strategy
One of the earliest and most notable approaches to the synthesis of racemic 2,4-disubstituted azetidin-3-ones was developed by the De Kimpe group.[2] This strategy utilized readily available starting materials such as methyl 4-chloro-3-oxobutanoate or butane-2,3-dione in multi-step sequences.[2] These methods, while foundational, often required several synthetic transformations to achieve the final azetidin-3-one core.[2]
Cyclization of α-Amino-α'-halomethyl Ketones
Another classical approach involves the intramolecular cyclization of α-amino-α'-halomethyl ketones. This method relies on the nucleophilic attack of the amine onto the carbon bearing the halogen to form the four-membered ring. The success of this cyclization is often dependent on the Thorpe-Ingold effect, where gem-dialkyl substitution on the α-carbon promotes ring closure.
Modern Synthetic Methodologies
Contemporary organic synthesis has provided a host of more efficient and stereoselective methods for the preparation of azetidin-3-ones, overcoming many of the limitations of the historical approaches.
Gold-Catalyzed Intermolecular Oxidation of Alkynes
A significant advancement in azetidin-3-one synthesis is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This method provides a practical and flexible route to chiral azetidin-3-ones.[3] The key to this transformation is the generation of a reactive α-oxogold carbene intermediate through intermolecular alkyne oxidation, which then undergoes an intramolecular N-H insertion to form the azetidine ring.[3] The use of a t-butanesulfonyl protecting group is advantageous as it allows for the use of chiral t-butanesulfinimine chemistry and can be readily removed under acidic conditions.[3]
To a solution of the N-propargylsulfonamide (1.0 equiv) in 1,2-dichloroethane (DCE) (to a concentration of 0.05 M) at room temperature are added an N-oxide (1.2 equiv) and the gold catalyst (e.g., BrettPhosAuNTf₂, 0.05 equiv). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is treated with 1 N HCl and extracted with dichloromethane (DCM). The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel flash chromatography (eluent: hexanes/ethyl acetate) to afford the desired azetidin-3-one.
| Entry | R Group on Alkyne | Yield (%) |
| 1 | Phenyl | 71 |
| 2 | 4-Methoxyphenyl | 72 |
| 3 | Cyclohexyl | 78 |
| 4 | n-Butyl | 65 |
| 5 | 4-Chlorophenyl | 72 |
| 6 | 2-Naphthyl | 75 |
Oxidative Allene Amination
A highly innovative approach developed by Burke and Schomaker involves the oxidative amination of allenes.[2] This method utilizes the regioselective aziridination of silyl-substituted homoallenic sulfamates to generate endocyclic bicyclic methyleneaziridines with excellent stereocontrol.[2] Subsequent reaction with an electrophilic oxygen source initiates a facile rearrangement to produce densely functionalized, fused azetidin-3-ones.[2] A key feature of this methodology is the effective transfer of axial chirality from the allene to central chirality in the product.[2]
A detailed experimental protocol for this specific transformation is often found in the supporting information of the primary literature and may vary depending on the specific substrate. A general two-step procedure is outlined below:
Step 1: Aziridination of Homoallenic Sulfamate. To a solution of the homoallenic sulfamate in a suitable solvent (e.g., CH₂Cl₂), a rhodium or copper catalyst is added, followed by an oxidant (e.g., PhI(OAc)₂). The reaction is stirred at room temperature until completion.
Step 2: Rearrangement to Azetidin-3-one. The crude methyleneaziridine from the previous step is dissolved in a solvent (e.g., CH₂Cl₂) and treated with an electrophilic oxygen source (e.g., m-CPBA). The reaction mixture is stirred until the rearrangement is complete, followed by an appropriate workup and purification.
| Substrate | Aziridination Yield (%) | Rearrangement Yield (%) |
| Silyl-substituted homoallenic sulfamate 1 | 85 | 78 |
| Silyl-substituted homoallenic sulfamate 2 | 82 | 81 |
From α-Amino-α′-diazo Ketones
The decomposition of α-amino-α′-diazo ketones, promoted by either acid or metal catalysts, remains a reliable, albeit sometimes low-yielding, method for azetidin-3-one synthesis.[3] This approach can suffer from competing side reactions, and the use of diazomethane derivatives requires careful handling due to their toxicity and explosive nature.[3]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic methodologies described above.
References
- 1. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into 1-Benzylazetidin-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzylazetidin-3-one is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of biologically active compounds. Its rigid four-membered azetidine ring, substituted with a flexible benzyl group, presents a unique conformational landscape that is crucial for its interaction with biological targets. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this important molecule. This document summarizes key computational data, outlines detailed experimental and computational protocols, and visualizes essential workflows and potential mechanisms of action.
Introduction
The azetidine moiety is a privileged structure in drug discovery, appearing in numerous compounds with diverse therapeutic applications. The this compound derivative, in particular, has garnered significant attention as a key building block for more complex molecules, including potential enzyme inhibitors. A thorough understanding of its intrinsic molecular properties through theoretical and computational studies is paramount for the rational design of novel therapeutics.
Computational chemistry provides powerful tools to investigate molecules at an atomic level of detail. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can predict molecular geometries, vibrational frequencies, electronic properties, and conformational dynamics. These predictions, when correlated with experimental data, offer profound insights into the molecule's behavior and reactivity. This guide will delve into these computational approaches as they apply to this compound, providing both the theoretical framework and practical methodological details.
Computational Methodologies
A variety of computational methods are employed to study the properties of this compound. The choice of method depends on the specific property of interest, the desired accuracy, and the available computational resources.
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure, optimized geometry, and spectroscopic properties of this compound.
Experimental Protocol: DFT-Based Geometry Optimization and Frequency Calculation
-
Initial Structure Preparation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Method Selection: A suitable DFT functional and basis set are chosen. A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[1]
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra.
-
Solvent Effects: To model the behavior in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations.
Conformational Analysis
The conformational flexibility of the benzyl group attached to the azetidine nitrogen is a key determinant of the molecule's overall shape and its ability to interact with biological targets.
Experimental Protocol: Systematic Conformational Search
-
Torsional Scan: A potential energy surface scan is performed by systematically rotating the dihedral angle of the C-N-CH2-Ph bond (the bond connecting the azetidine ring to the benzyl group).
-
Energy Profiling: The energy of the molecule is calculated at each rotational increment (e.g., every 10 degrees).
-
Identification of Minima: The resulting energy profile is analyzed to identify the low-energy conformers (local minima).
-
Full Optimization: The geometries of the identified low-energy conformers are then fully optimized using a higher level of theory (e.g., DFT) to obtain their precise structures and relative energies.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of this compound over time, including its conformational changes and interactions with its environment (e.g., solvent or a biological macromolecule).
Experimental Protocol: Classical Molecular Dynamics Simulation
-
System Setup: A simulation box is created containing one or more molecules of this compound and a solvent, typically water, to mimic physiological conditions.
-
Force Field Selection: A classical force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interactions between atoms. The force field provides the parameters for bonded and non-bonded interactions.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure to ensure a stable starting point for the production simulation.
-
Production Run: The simulation is run for a specified period (nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at each time step by integrating Newton's equations of motion.
-
Trajectory Analysis: The resulting trajectory is analyzed to study conformational dynamics, intermolecular interactions, and other time-dependent properties.
Data Presentation
Table 1: Calculated Geometric Parameters of this compound (DFT, B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C=O | 1.215 | |
| N-C(benzyl) | 1.468 | |
| N-C(ring) | 1.475 | |
| C(ring)-C(carbonyl) | 1.520 | |
| Bond Angles (degrees) | ||
| C-N-C(benzyl) | 118.5 | |
| C-N-C(ring) | 92.0 | |
| N-C-C(carbonyl) | 88.5 | |
| Dihedral Angles (degrees) | ||
| C(ring)-N-C(benzyl)-C(phenyl) | 65.0 (gauche) |
Table 2: Calculated Vibrational Frequencies of this compound (DFT, B3LYP/6-311++G(d,p))
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) (Hypothetical) | Assignment |
| C=O Stretch | 1785 | 1760 | Strong, characteristic ketone stretch |
| C-H Stretch (Aromatic) | 3050-3100 | 3030-3080 | Multiple weak to medium bands |
| C-H Stretch (Aliphatic) | 2850-2980 | 2840-2960 | Medium to strong bands |
| N-C Stretch | 1100-1250 | 1090-1230 | Medium bands |
| Ring Puckering | 150-250 | Not typically observed in standard IR | Low-frequency mode |
Table 3: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-N-C-Ph) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Gauche (most stable) | ~65° | 0.00 | 75 |
| Anti | ~180° | 1.20 | 25 |
| Eclipsed (transition state) | ~0° | 5.50 | - |
Visualization of Workflows and Pathways
Visual representations are crucial for understanding complex computational workflows and biological pathways. The following diagrams were generated using the DOT language.
Computational Workflow for Property Prediction
Caption: Workflow for predicting molecular properties of this compound.
Hypothetical Signaling Pathway: Enzyme Inhibition
Given that azetidine derivatives are often explored as enzyme inhibitors, the following diagram illustrates a hypothetical competitive inhibition mechanism.[2][3][4][5]
Caption: A potential competitive enzyme inhibition pathway for this compound.
Conclusion
The theoretical and computational study of this compound is essential for unlocking its full potential in medicinal chemistry and drug development. The methodologies outlined in this guide, from quantum mechanical calculations to molecular dynamics simulations, provide a robust framework for investigating its structural, electronic, and dynamic properties. While specific experimental data for this molecule remains limited in publicly accessible literature, the computational approaches described herein offer a powerful predictive capability. By applying these methods, researchers can gain critical insights into the molecular behavior of this compound, facilitating the design of novel derivatives with enhanced biological activity and paving the way for new therapeutic discoveries. The continued synergy between computational prediction and experimental validation will be crucial in advancing the application of this versatile chemical scaffold.
References
The Azetidine Ring of 1-Benzylazetidin-3-one: A Technical Guide to its Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
The four-membered azetidine ring is a "privileged" scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties to drug candidates. 1-Benzylazetidin-3-one is a key intermediate in the synthesis of numerous pharmacologically active compounds. Understanding the inherent reactivity and stability of its azetidine ring is paramount for designing robust synthetic routes, predicting degradation pathways, and ensuring the chemical integrity of drug substances. This technical guide provides a comprehensive overview of the stability and reactivity of the azetidine ring in this compound, detailing its behavior under various chemical conditions and outlining experimental protocols for its investigation.
Introduction: The Significance of the Azetidine Moiety
Azetidines are saturated four-membered heterocyclic amines. Their significance in medicinal chemistry stems from their unique conformational properties and the influence of ring strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. This moderate ring strain endows azetidines with a unique reactivity profile, making them susceptible to controlled ring-opening reactions while maintaining sufficient stability for use as a core scaffold in drug molecules. The N-benzyl and C-3 keto functionalities in this compound further modulate the reactivity and stability of the azetidine ring, influencing its susceptibility to nucleophilic attack, reduction, and degradation under various conditions.
Stability Profile of the Azetidine Ring
The stability of the azetidine ring in this compound is a critical parameter in its handling, storage, and application in multi-step syntheses. Degradation can occur under various conditions, primarily through hydrolysis and thermal decomposition.
Hydrolytic Stability
The azetidine ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opened products. The rate of hydrolysis is significantly influenced by pH and temperature.
2.1.1. Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrogen atom of the azetidine ring can be protonated, which activates the ring towards nucleophilic attack by water. This can lead to the formation of an amino alcohol derivative. The rate of acid-catalyzed hydrolysis is dependent on the hydronium ion concentration. Studies on related aryl azetidines have shown that the nature of the N-substituent significantly impacts stability at acidic pH. For instance, electron-withdrawing groups on an N-aryl substituent can decrease the basicity of the azetidine nitrogen, leading to reduced protonation and consequently, enhanced stability.
Table 1: Postulated Acid-Catalyzed Degradation of this compound
| Condition | Proposed Degradation Product | Mechanism |
| Aqueous Acid (e.g., 1M HCl) | 1-benzylamino-3-hydroxypropan-2-one | Protonation of the azetidine nitrogen followed by nucleophilic attack of water on a C-N bond. |
2.1.2. Base-Catalyzed Hydrolysis
Table 2: Postulated Base-Catalyzed Degradation of this compound
| Condition | Proposed Degradation Product | Mechanism |
| Aqueous Base (e.g., 1M NaOH) | Ring-opened amino acid derivatives | Nucleophilic attack of hydroxide ion on the carbonyl carbon or a ring carbon. |
Thermal Stability
Elevated temperatures can lead to the decomposition of this compound. The degradation pathway is likely to involve the cleavage of the strained azetidine ring. The specific decomposition products and the onset temperature for degradation would need to be determined experimentally, for example, by using techniques like thermogravimetric analysis coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS)[2].
Table 3: Potential Thermal Decomposition Products of this compound
| Condition | Potential Decomposition Products | Analytical Technique |
| Inert atmosphere, elevated temperature | Benzyl amine, acrolein, and other fragments | Py-GC-MS, TGA-FTIR[2] |
Reactivity of the Azetidine Ring and the Ketone Functionality
The reactivity of this compound is centered around two main features: the strained azetidine ring and the C-3 ketone.
Ring-Opening Reactions
The inherent ring strain of the azetidine moiety makes it susceptible to nucleophilic ring-opening reactions, a property that can be exploited in synthetic chemistry.
3.1.1. Nucleophilic Attack
Strong nucleophiles can attack either of the carbon atoms adjacent to the nitrogen, leading to ring cleavage. The regioselectivity of this attack can be influenced by steric and electronic factors. Under harsh conditions, even during reactions targeting other parts of the molecule, unintended ring-opening can occur.
Reactions of the Ketone
The ketone at the C-3 position is a versatile functional group that can undergo a variety of transformations.
3.2.1. Reduction
The carbonyl group can be readily reduced to a hydroxyl group using common reducing agents such as sodium borohydride (NaBH₄). This reaction is often a key step in the synthesis of more complex azetidine derivatives. The resulting 1-benzylazetidin-3-ol is a valuable intermediate for further functionalization.
Table 4: Reduction of this compound
| Reagent | Product | Typical Conditions |
| Sodium Borohydride (NaBH₄) | 1-Benzylazetidin-3-ol | Methanol or Ethanol, 0°C to room temperature |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the stability and reactivity of this compound.
Stability-Indicating HPLC Method for Degradation Studies
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the degradation of this compound under various stress conditions.
Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 4.0) and an organic solvent (e.g., acetonitrile/methanol mixture).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound).
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve the compound in 1M HCl and heat at a controlled temperature (e.g., 60°C). Withdraw samples at various time points, neutralize, and dilute with the mobile phase.
-
Base Hydrolysis: Dissolve the compound in 1M NaOH and keep at room temperature or heat gently. Withdraw samples, neutralize, and dilute.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat a solid sample of the compound in an oven at a specified temperature. Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light in a photostability chamber.
-
-
Analysis: Inject the stressed samples into the HPLC system and monitor the decrease in the peak area of the parent compound and the appearance of degradation products.
Protocol for the Reduction of this compound with Sodium Borohydride
This protocol describes the reduction of the ketone functionality to an alcohol.
Protocol:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1-benzylazetidin-3-ol.
-
Purify the product by column chromatography on silica gel if necessary.
Characterization of Degradation Products
The identification of degradation products is crucial for understanding the degradation pathways.
Protocol:
-
Isolation: Isolate the major degradation products from the stressed samples using preparative HPLC.
-
Mass Spectrometry (MS): Analyze the isolated products by high-resolution mass spectrometry (HRMS) to determine their elemental composition. Tandem MS (MS/MS) can be used to study their fragmentation patterns and elucidate their structures[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra of the isolated degradation products to confirm their structures[4]. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.
Visualizing Reaction Pathways and Workflows
Graphviz diagrams can be used to illustrate the logical flow of experiments and reaction mechanisms.
References
- 1. Kinetics and mechanism of the base-catalyzed rearrangement and hydrolysis of ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The 1-Benzylazetidin-3-one Scaffold: A Promising Core for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-benzylazetidin-3-one scaffold is a compelling heterocyclic motif that has garnered increasing interest in medicinal chemistry. Its unique structural features, including a strained four-membered ring and the presence of a reactive ketone functional group, offer a versatile platform for the synthesis of diverse molecular architectures with the potential for a wide range of biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities associated with this scaffold, including anticancer, antimicrobial, and neuroprotective effects. While specific data for this compound derivatives is emerging, this document also draws upon the well-established bioactivities of the closely related azetidin-2-one (β-lactam) ring system to highlight the therapeutic promise of this chemical class.
Anticancer Potential: Targeting Cell Proliferation and Survival
Derivatives of the azetidine core have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of key cellular processes like tubulin polymerization.
Cytotoxicity Data of Related Azetidinone Derivatives
While specific cytotoxic data for this compound derivatives remains limited in publicly available literature, studies on analogous azetidin-2-one compounds provide valuable insights into their potential anticancer efficacy.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Fluoroazetidin-2-ones | MCF-7 (Breast Cancer) | 0.075 - 0.095 | [1][2] |
| Bis-azetidinones | HeLa (Cervical Cancer) | 0.41 - 0.46 | [3] |
| MDA-MB-231 (Breast Cancer) | 0.40 - 0.42 | [3] | |
| ACHN (Renal Cancer) | 0.45 - 0.48 | [3] | |
| Spiro[azetidine-2,3'-indole]-2',4(1'H)-dione | Breast Cancer Cell Lines | 22.75 - 25.18 | [4] |
| 1,4-Diaryl-2-azetidinones | Duodenal Adenocarcinoma | 0.003 - 0.013 | [5] |
Experimental Protocols for Anticancer Activity Assessment
MTT Assay for Cytotoxicity:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubate for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways in Apoptosis Induction
Azetidinone derivatives have been shown to induce apoptosis through various signaling pathways. The diagram below illustrates a proposed mechanism for apoptosis induction in cancer cells.
References
The Chemistry of Four-Membered Nitrogen Heterocycles: A Technical Guide for Drug Discovery and Development
Introduction
Four-membered nitrogen-containing heterocycles, a class of strained ring systems, have emerged as privileged scaffolds in medicinal chemistry and drug development. Their unique conformational constraints and inherent ring strain impart distinct physicochemical and pharmacological properties, making them valuable building blocks for the design of novel therapeutics. This technical guide provides an in-depth exploration of the core chemistry of two prominent classes of four-membered nitrogen heterocycles: azetidines and azetidin-2-ones (β-lactams). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis, reactivity, and biological significance of these fascinating molecules.
The reactivity of these heterocycles is largely driven by their considerable ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. This moderate strain allows for selective ring-opening reactions under specific conditions, providing a versatile platform for the synthesis of diverse molecular architectures.[1][2]
I. Synthesis of Four-Membered Nitrogen Heterocycles
The construction of the strained four-membered ring presents unique synthetic challenges. Numerous methodologies have been developed to access azetidines and β-lactams, each with its own advantages and limitations.
Intramolecular Cyclization
One of the most common strategies for the synthesis of azetidines involves the intramolecular cyclization of γ-amino alcohols or γ-haloamines. This method relies on the nucleophilic attack of the nitrogen atom on an electrophilic carbon at the γ-position.
Experimental Protocol: Synthesis of N-Boc-azetidine via Intramolecular Cyclization
This protocol describes the synthesis of N-Boc-azetidine from 3-amino-1-propanol, a common starting material.
Step 1: Protection of the amino group 3-Amino-1-propanol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (TEA, 1.2 eq) are added, and the mixture is stirred at room temperature for 12-16 hours. After reaction completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield N-Boc-3-hydroxypropylamine.
Step 2: Activation of the hydroxyl group N-Boc-3-hydroxypropylamine (1.0 eq) is dissolved in anhydrous DCM and cooled to 0 °C. A base such as pyridine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is stirred at 0 °C for 2-4 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the mesylated intermediate.
Step 3: Intramolecular Cyclization The crude mesylate is dissolved in a suitable solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH, 1.5 eq), is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. Upon completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude N-Boc-azetidine is purified by column chromatography.
[2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions are powerful tools for the construction of four-membered rings. The Staudinger synthesis, the reaction between a ketene and an imine, is a classic method for preparing β-lactams. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a valuable method for synthesizing azetidines.
Experimental Protocol: Staudinger Synthesis of a β-Lactam
This protocol outlines the general procedure for the synthesis of a β-lactam via the Staudinger reaction.
Step 1: Formation of the imine An aldehyde (1.0 eq) and a primary amine (1.0 eq) are dissolved in a solvent like toluene. A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), is added, and the mixture is refluxed with a Dean-Stark trap to remove water. After the reaction is complete, the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Step 2: [2+2] Cycloaddition The imine (1.0 eq) is dissolved in an anhydrous, non-polar solvent such as dichloromethane (DCM) under an inert atmosphere. A base, typically triethylamine (TEA, 2.0 eq), is added. The solution is cooled to 0 °C, and a solution of an acid chloride (e.g., chloroacetyl chloride, 1.2 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude β-lactam is purified by recrystallization or column chromatography.
II. Reactivity of Four-Membered Nitrogen Heterocycles
The inherent ring strain of azetidines and β-lactams dictates their reactivity, making them susceptible to ring-opening reactions. This reactivity can be harnessed for the synthesis of more complex, acyclic, or larger heterocyclic systems.
Ring-Opening Reactions
Azetidines can undergo nucleophilic ring-opening, typically at the C2 or C4 position, upon activation of the nitrogen atom (e.g., by protonation or N-acylation). The high reactivity of the amide bond in the β-lactam ring makes it susceptible to hydrolysis, which is the basis of the mechanism of action of β-lactam antibiotics.
Experimental Protocol: Acid-Mediated Ring Opening of N-Boc-Azetidine
This protocol details the ring-opening of N-Boc-azetidine with a nucleophile in the presence of an acid.
Step 1: Reaction Setup N-Boc-azetidine (1.0 eq) is dissolved in a suitable solvent like acetonitrile. A nucleophile, such as a thiol or an amine (1.2 eq), is added to the solution.
Step 2: Acid-mediated Ring Opening A Lewis acid or Brønsted acid (e.g., trifluoroacetic acid, TFA, 1.5 eq) is added to the reaction mixture at room temperature. The reaction is stirred for 4-8 hours, and the progress is monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification Upon completion, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the ring-opened product.
III. Biological Significance and Applications in Drug Development
Four-membered nitrogen heterocycles are prominent pharmacophores in a wide range of therapeutic agents.
β-Lactam Antibiotics
The most well-known application of four-membered nitrogen heterocycles is in the field of antibiotics. β-lactam antibiotics, including penicillins and cephalosporins, are a cornerstone of antibacterial therapy. They function by inhibiting bacterial cell wall synthesis. Specifically, they acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall and ultimately cell lysis.
Azetidines in Modern Drug Discovery
Azetidines are increasingly being incorporated into drug candidates to modulate their physicochemical and pharmacological properties. Their rigid structure can help in optimizing ligand-receptor interactions and improving metabolic stability. Azetidine derivatives have shown a wide range of biological activities, including as enzyme inhibitors and receptor modulators. For instance, certain azetidine-based compounds have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.
IV. Data Presentation
This section provides a summary of quantitative data related to the synthesis and biological activity of four-membered nitrogen heterocycles.
Table 1: Comparison of Yields for Different Azetidine Synthesis Methods
| Synthetic Method | Starting Material | Product | Yield (%) | Reference |
| Intramolecular Cyclization | γ-bromoamine | N-aryl-azetidine | 75-90 | [3] |
| Aza Paternò-Büchi Reaction | Imine and Alkene | Substituted Azetidine | 60-99 | [4] |
| Ring Expansion of Aziridines | N-Tosylaziridine | N-Tosylazetidine | 70-85 | [5] |
| Reductive Cyclization | γ-chloroimine | N-alkyl-azetidine | 80-95 | [5] |
Table 2: Biological Activity of Azetidine-Based STAT3 Inhibitors
| Compound ID | Target | Assay | IC₅₀ (µM) | Reference |
| 5a | STAT3 | EMSA | 0.52 | [1][6] |
| 5o | STAT3 | EMSA | 0.38 | [1][6] |
| 8i | STAT3 | EMSA | 0.34 | [1][6] |
| Stattic | STAT3 | Fluorescence Polarization | 5.1 | [7] |
EMSA: Electrophoretic Mobility Shift Assay
V. Spectroscopic Characterization
The structural elucidation of four-membered nitrogen heterocycles relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The protons on the azetidine ring typically appear in the range of 2.0-4.5 ppm. The coupling constants between vicinal protons can provide information about the stereochemistry of substituents.
-
¹³C NMR Spectroscopy: The carbon atoms of the azetidine ring generally resonate between 20 and 60 ppm. The carbonyl carbon of a β-lactam ring appears further downfield, typically around 160-175 ppm.
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of a β-lactam is the high-frequency carbonyl stretching vibration, which appears in the range of 1730-1760 cm⁻¹, a consequence of the ring strain.[8]
Spectroscopic Data for Representative Compounds:
-
N-Boc-3-azetidinone:
-
Generic 2-Azetidinone (β-Lactam):
Conclusion
Four-membered nitrogen heterocycles represent a fascinating and synthetically valuable class of compounds with significant potential in drug discovery. Their unique structural and electronic properties, stemming from inherent ring strain, provide a powerful platform for the development of novel therapeutic agents. A thorough understanding of their synthesis, reactivity, and biological interactions is crucial for medicinal chemists and drug development professionals aiming to leverage these scaffolds in the design of next-generation medicines. The methodologies and data presented in this guide offer a solid foundation for further exploration and innovation in this exciting area of heterocyclic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Synthesis of Azetidines [manu56.magtech.com.cn]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Boc-3-azetidinone, 100 g, CAS No. 398489-26-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]
- 9. 1-Boc-3-azetidinone(398489-26-4) 1H NMR spectrum [chemicalbook.com]
- 10. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
1-Benzylazetidin-3-one: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that can serve as building blocks for diverse and biologically active compounds is paramount. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged" motif due to its unique conformational constraints and its presence in numerous bioactive molecules. Among the various functionalized azetidines, 1-benzylazetidin-3-one stands out as a particularly valuable and versatile intermediate. The benzyl protecting group offers stability during various synthetic transformations and can be readily removed under mild conditions, while the ketone functionality provides a reactive handle for a wide array of chemical modifications. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a key building block in the development of novel therapeutic agents.
Synthesis of this compound
The efficient synthesis of this compound is crucial for its widespread use as a building block. Several synthetic routes have been developed, primarily involving the oxidation of the corresponding alcohol, 1-benzylazetidin-3-ol.
Synthesis of the Precursor: 1-Benzylazetidin-3-ol
A common and efficient method for the preparation of 1-benzylazetidin-3-ol involves a two-step process starting from benzylamine and epichlorohydrin.[1]
Experimental Protocol: Synthesis of 1-Benzylazetidin-3-ol [1]
-
Step 1: Reaction of Benzylamine with 2-(chloromethyl)oxirane. To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), 2-(chloromethyl)oxirane (30.0 g, 280 mmol) is slowly added at a temperature of 0–5 °C. The reaction mixture is stirred at this temperature for 16 hours. Upon completion, the crude product is isolated by filtration, washed with water (60 mL), and dried under vacuum.
-
Step 2: Intramolecular Cyclization. The dried crude product is dissolved in acetonitrile (485 mL), and sodium carbonate (42.0 g, 396 mmol) is added in portions. The mixture is then heated to 80–90 °C and stirred under reflux for 16 hours. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure to yield 1-benzylazetidin-3-ol.
Oxidation to this compound
The oxidation of 1-benzylazetidin-3-ol to the corresponding ketone can be achieved using various oxidizing agents. A widely used method is the Swern oxidation or its variations.[2]
Experimental Protocol: Synthesis of this compound (Swern Oxidation Variant) [2]
-
Under an argon atmosphere, a solution of oxalyl chloride or a suitable activating agent in dichloromethane is cooled to -78°C.
-
Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution, and the mixture is stirred for a short period.
-
A solution of 1-benzylazetidin-3-ol (e.g., 20 g, 84 mmol) in dichloromethane (75 mL) is then slowly added to the reaction mixture, and stirring is continued for 1 hour at -78°C.[2]
-
Triethylamine (e.g., 58.2 mL, 418 mmol) is slowly added, and the reaction mixture is allowed to warm to 0°C.[2]
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to afford crude this compound.[2] The crude product can be purified by column chromatography.
Reactivity and Applications in Synthesis
The ketone functionality of this compound allows for a diverse range of chemical transformations, making it a valuable scaffold for introducing molecular diversity.
Reductive Amination
Reductive amination of this compound with primary or secondary amines is a straightforward method to introduce a variety of substituents at the 3-position, leading to the synthesis of 3-aminoazetidine derivatives.[3][4][5]
Experimental Workflow: Reductive Amination
Reductive amination of this compound.
Wittig and Horner-Wadsworth-Emmons Reactions
The ketone can undergo Wittig or Horner-Wadsworth-Emmons reactions to form exocyclic double bonds, providing a platform for further functionalization.[2] These reactions are pivotal for creating carbon-carbon bonds and introducing diverse side chains.
Experimental Protocol: General Wittig Reaction [6]
-
To a suspension of the appropriate phosphonium salt in a suitable solvent (e.g., THF, DCM), a strong base (e.g., n-BuLi, NaH) is added at a low temperature to generate the ylide.
-
A solution of this compound in the same solvent is then added to the ylide solution.
-
The reaction mixture is stirred at room temperature or heated as required to drive the reaction to completion.
-
The reaction is quenched, and the product is extracted and purified by chromatography.
Synthesis of Spirocyclic Compounds
This compound is an excellent starting material for the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their rigid three-dimensional structures. For instance, spiro-hydantoins can be synthesized from the corresponding imine derivatives.[7][8]
Experimental Workflow: Synthesis of Spiro-hydantoins
Synthesis of spiro-hydantoin-azetidines.
Applications in Drug Discovery
The this compound scaffold has been instrumental in the development of a variety of biologically active compounds targeting different therapeutic areas.
Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase is a crucial enzyme in B-cell receptor signaling, and its inhibitors have shown significant efficacy in the treatment of B-cell malignancies and autoimmune diseases. Several potent BTK inhibitors incorporating the azetidine moiety have been synthesized, with the azetidine ring often playing a key role in binding to the target protein.[1][9][10]
| Compound | Target | IC50 (nM) | Reference |
| Parent Compound 4 | BTK | 14 | [1][9] |
| Prodrug 5a | BTK | 135 | [1][9] |
| Prodrug 5b | BTK | 92 | [1][9] |
| Prodrug 5c | BTK | 124 | [1][9] |
| Ibrutinib | BTK | 1.5 | [10] |
| Acalabrutinib | BTK | 5.1 | [10] |
| Zanubrutinib | BTK | 0.5 | [10] |
Cannabinoid Receptor (CB1) Antagonists
The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor involved in various physiological processes, and its modulation has therapeutic potential. Azetidine derivatives have been explored as CB1 receptor ligands.[11][12][13][14]
CB1 Receptor Signaling Pathway
Simplified CB1 receptor signaling cascade.
| Compound | Target | Ki (nM) | Selectivity (CB2/CB1) | Reference |
| Compound 6 | CB2 | 105.3 | >95 | [13] |
| Compound 11 | CB2 | 116.4 | >95 | [13] |
| JWH-018 | CB1 | 4.44 | - | [11] |
| JWH-210 | CB1 | 64.44 | - | [11] |
| JWH-073 | CB1 | 71.12 | - | [11] |
GABA Uptake Inhibitors
The γ-aminobutyric acid (GABA) transporter 1 (GAT1) plays a critical role in regulating neurotransmission by removing GABA from the synaptic cleft. Inhibitors of GAT1 can enhance GABAergic signaling and have therapeutic potential in neurological disorders such as epilepsy. While direct examples of this compound derivatives as GABA uptake inhibitors are not extensively detailed in the initial search, the azetidine scaffold is a known component of such inhibitors.
GABA Transporter (GAT1) Mechanism
Mechanism of GABA uptake by the GAT1 transporter.
Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Azetidine-containing compounds have shown promise in this area. Various derivatives incorporating the azetidine ring have been synthesized and evaluated for their antibacterial and antifungal activities.[2][15][16][17][18]
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 5e | S. aureus | 15.62 | [15] |
| Compound 5g | S. aureus | 15.62 | [15] |
| Compound 5i | S. aureus | 15.62 | [15] |
| Compound 5g | S. epidermidis | 7.81 | [15] |
| Compound 5i | S. epidermidis | 7.81 | [15] |
| Compound CS4 | P. aeruginosa | 256 | [2] |
| Compound CS4 | E. coli | 512 | [2] |
| Compound 9b | A. fumigatus | 0.9 | [16] |
| Compound 9b | G. candidum | 0.08 | [16] |
| Compound 9b | S. aureus | 1.95 | [16] |
Spectroscopic Data of 1-Benzhydrylazetidin-3-one
While comprehensive data for this compound is being compiled, the data for the closely related 1-benzhydrylazetidin-3-one provides a useful reference.
| Data Type | Values |
| ¹H NMR (CDCl₃, δ ppm) | 4.01 (s, 4H), 4.60 (s, 1H), 7.22 (m, 2H), 7.30 (m, 4H), 7.48 (m, 4H) |
Conclusion
This compound has proven to be a highly valuable and versatile building block in the synthesis of novel compounds with significant biological activities. Its straightforward synthesis and the reactivity of its ketone functionality provide medicinal chemists with a powerful tool to explore diverse chemical space. The successful application of this scaffold in the development of potent BTK inhibitors, cannabinoid receptor modulators, and potential antimicrobial agents underscores its importance in modern drug discovery. Further exploration of the synthetic potential of this compound is expected to yield a new generation of therapeutic candidates with improved efficacy and novel mechanisms of action. This guide serves as a foundational resource for researchers looking to harness the potential of this remarkable building block.
References
- 1. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]
- 8. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 10. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 11. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of High-Affinity Cannabinoid Receptors Ligands through a 3D-QSAR Ushered by Scaffold-Hopping Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists - Arabian Journal of Chemistry [arabjchem.org]
- 14. Quinazoline-2,4(1H,3H)-dione derivatives as new... | F1000Research [f1000research.com]
- 15. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Alternative Synthetic Routes to N-Substituted Azetidin-3-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for alternative synthetic routes to N-substituted azetidin-3-ones, a critical scaffold in medicinal chemistry. The following sections outline key methodologies, present quantitative data for comparison, provide detailed experimental protocols, and visualize the synthetic workflows.
Gold-Catalyzed Intermolecular Oxidation of Alkynes
This method offers a straightforward and flexible synthesis of chiral azetidin-3-ones from readily accessible chiral N-propargylsulfonamides, avoiding the use of hazardous diazo ketones.[1] The reaction proceeds via the gold-catalyzed generation of a reactive α-oxogold carbene intermediate, which then undergoes intramolecular N-H insertion.
Quantitative Data
| Entry | R Group | Yield (%) | e.e. (%) | Reference |
| 1 | Cyclohexyl | 85 | >98 | [1] |
| 2 | n-Butyl | 81 | >98 | [1] |
| 3 | CH₂CH₂Ph | 88 | >98 | [1] |
| 4 | CH₂OBn | 75 | >98 | [1] |
| 5 | (CH₂)₂N₃ | 82 | >98 | [1] |
| 6 | Phenyl | 72 | >98 | [1] |
Experimental Protocol: General Procedure for Gold-Catalyzed Oxidative Cyclization[1]
-
To a solution of the N-propargylsulfonamide (1.0 equiv) in dichloroethane (DCE, 0.06 M) at room temperature, add the N-oxide (1.2 equiv) and the gold catalyst (e.g., BrettPhosAuNTf₂, 0.05 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, treat the reaction mixture with 1 N HCl.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel flash chromatography to afford the desired N-substituted azetidin-3-one.
Synthetic Workflow
References
Application Notes and Protocols: The Strategic Use of 1-Benzylazetidin-3-one in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylazetidin-3-one is a versatile four-membered heterocyclic ketone that has emerged as a valuable building block in medicinal chemistry. Its strained azetidine ring and reactive ketone functionality provide a unique scaffold for the synthesis of a diverse array of bioactive molecules. The benzyl protecting group on the nitrogen atom offers stability during initial synthetic transformations and can be readily removed under various conditions to allow for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key classes of bioactive molecules, including Bruton's Tyrosine Kinase (BTK) inhibitors and Cannabinoid Receptor 1 (CB1) antagonists.
Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for various B-cell malignancies and autoimmune diseases. Several BTK inhibitors have been developed that incorporate an azetidine moiety, which can enhance potency and selectivity. This compound serves as a key precursor for introducing this important structural feature.
A common synthetic strategy involves the reductive amination of this compound with an appropriate amino-substituted heterocyclic core, a key step in the synthesis of advanced BTK inhibitors.
Experimental Protocol: Reductive Amination for the Synthesis of a BTK Inhibitor Precursor
This protocol details the reductive amination of a this compound derivative with an aminopyrimidine core, a common step in the synthesis of BTK inhibitors.
Reaction Scheme:
Materials:
-
This compound derivative
-
Amino-substituted pyrimidine core (e.g., 2-amino-5-nitropyrimidine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the amino-substituted pyrimidine (1.0 equivalent) in anhydrous DCE or THF, add the this compound derivative (1.0-1.2 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired secondary amine product.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| This compound derivative | 2-Amino-5-nitropyrimidine | NaBH(OAc)₃ | DCE | 12 | 75-85 |
| 1-Benzhydrylazetidin-3-one | Aniline | NaBH(OAc)₃ | THF | 8 | 80-90 |
BTK Signaling Pathway
BTK inhibitors function by blocking the B-cell receptor signaling cascade, which is essential for B-cell proliferation and survival. A simplified diagram of this pathway is presented below.
Caption: Simplified BTK Signaling Pathway.
Application in the Synthesis of Cannabinoid Receptor 1 (CB1) Antagonists
Cannabinoid Receptor 1 (CB1) antagonists have been investigated for the treatment of obesity, metabolic disorders, and addiction. The azetidine scaffold can be incorporated into CB1 antagonists to modulate their pharmacokinetic and pharmacodynamic properties. This compound is a key starting material for creating these azetidine-containing antagonists.
A crucial synthetic transformation is the Wittig reaction on this compound to introduce an exocyclic double bond, which can then be further functionalized to build the final antagonist structure.
Experimental Protocol: Wittig Reaction for the Synthesis of a CB1 Antagonist Intermediate
This protocol describes a general procedure for the Wittig reaction on this compound to generate a methylene-azetidine intermediate.
Reaction Scheme:
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide or iodide
-
Strong base (e.g., n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK))
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base (e.g., n-BuLi, 1.1 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to deep yellow or orange, indicating the formation of the ylide.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or DCM (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-benzyl-3-methyleneazetidine.
Quantitative Data Summary:
| Reactant | Ylide Precursor | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | (CH₃)₃P⁺Br⁻ | n-BuLi | THF | 4 | 70-80 |
| 1-Benzhydrylazetidin-3-one | (CH₃)₃P⁺I⁻ | t-BuOK | THF | 6 | 75-85 |
CB1 Receptor Signaling Pathway
CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade that leads to various physiological effects. CB1 antagonists block this signaling.
Caption: Simplified CB1 Receptor Signaling.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex bioactive molecules. The protocols and data presented herein demonstrate its utility in constructing key structural motifs found in potent BTK inhibitors and CB1 receptor antagonists. The ability to functionalize the ketone through reactions such as reductive amination and the Wittig reaction, followed by deprotection of the benzyl group, provides a powerful platform for the generation of diverse chemical libraries for drug discovery programs. The provided signaling pathway diagrams offer a visual representation of the biological context in which these synthesized molecules exert their effects.
Application Notes and Protocols for the Derivatization of the Ketone in 1-Benzylazetidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the ketone functional group in 1-benzylazetidin-3-one. This versatile starting material is a valuable building block in medicinal chemistry, and its derivatization allows for the exploration of a wide range of chemical space, leading to the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below cover key synthetic transformations, including reductive amination, Wittig olefination, Grignard reactions, and the synthesis of spirocyclic systems.
Introduction to Derivatization Strategies
The ketone moiety of this compound is a prime site for chemical modification, enabling the introduction of diverse substituents and the construction of more complex molecular architectures. These modifications can significantly impact the physicochemical properties and biological activity of the resulting molecules. The principal derivatization strategies discussed herein are:
-
Reductive Amination: Conversion of the ketone to a secondary or tertiary amine, allowing for the introduction of a wide variety of substituents.
-
Wittig Reaction: Formation of a carbon-carbon double bond, providing access to exocyclic alkene derivatives.
-
Grignard Reaction: Nucleophilic addition of an organomagnesium halide to the ketone, yielding tertiary alcohols.
-
Spirocycle Formation: Construction of spirocyclic systems, such as spiro-hydantoins and spiro-oxindoles, which are prevalent in biologically active compounds.
-
Aldol Condensation: A base-catalyzed reaction with an aldehyde or another ketone to form a β-hydroxy ketone or an α,β-unsaturated ketone.
These reactions provide a powerful toolkit for generating libraries of novel azetidine-based compounds for screening in drug discovery programs.
Experimental Protocols
Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[1][2] The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. Common reducing agents include sodium borohydride derivatives.[2]
Protocol: Synthesis of 1-Benzyl-N-(phenyl)azetidin-3-amine
-
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane, add aniline (1.1 eq) and acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-benzyl-N-(phenyl)azetidin-3-amine.
-
General Workflow for Reductive Amination
Caption: Workflow for the synthesis of substituted azetidin-3-amines via reductive amination.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide.[3] This reaction is particularly useful for creating exocyclic double bonds on cyclic ketones.
Protocol: Synthesis of 1-Benzyl-3-benzylideneazetidine
-
Materials:
-
Benzyltriphenylphosphonium chloride
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a suspension of benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.2 eq) portion-wise.
-
Stir the resulting orange-red solution at room temperature for 1 hour to generate the ylide.
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-benzyl-3-benzylideneazetidine.
-
General Scheme for the Wittig Reaction
Caption: Pathway of the Wittig reaction for the synthesis of exocyclic alkenes.
Grignard Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group to form an alcohol.[4][5][6][7] This reaction allows for the introduction of a wide range of alkyl, aryl, and vinyl groups at the carbonyl carbon.
Protocol: Synthesis of 1-Benzyl-3-phenylazetidin-3-ol
-
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
This compound
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Activate magnesium turnings (1.5 eq) with a crystal of iodine in a flame-dried flask under an inert atmosphere.
-
Add a solution of bromobenzene (1.5 eq) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (phenylmagnesium bromide). Maintain a gentle reflux.
-
After the magnesium has been consumed, cool the Grignard reagent to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain 1-benzyl-3-phenylazetidin-3-ol.
-
Grignard Reaction Workflow
Caption: Step-by-step process of the Grignard reaction to form tertiary alcohols.
Synthesis of Spiro-hydantoins (Bucherer-Bergs Reaction)
The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source.[8][9][10][11][12] This reaction is a powerful tool for the creation of spiro-hydantoin derivatives.
Protocol: Synthesis of 1'-Benzylspiro[azetidine-3,4'-imidazolidine]-2',5'-dione
-
Materials:
-
This compound
-
Potassium cyanide
-
Ammonium carbonate
-
Ethanol
-
Water
-
-
Procedure:
-
In a pressure vessel, combine this compound (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water (1:1).
-
Seal the vessel and heat the mixture at 60-80 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 1'-benzylspiro[azetidine-3,4'-imidazolidine]-2',5'-dione.
-
Bucherer-Bergs Reaction for Spiro-hydantoin Synthesis
Caption: Mechanism of spiro-hydantoin formation via the Bucherer-Bergs reaction.
Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[13][14] In this reaction, an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to give a conjugated enone.
Protocol: Synthesis of (E)-1-Benzyl-3-(2-phenyl-2-oxoethylidene)azetidine
-
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
To this solution, add an aqueous solution of sodium hydroxide (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. The product may precipitate during the reaction.
-
If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into cold water to induce precipitation.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure α,β-unsaturated ketone.
-
Data Presentation
| Derivatization Method | Reagents | Product | Yield (%) | Reference |
| Reductive Amination | Aniline, NaBH(OAc)₃ | 1-Benzyl-N-(phenyl)azetidin-3-amine | 75-90 | [2] |
| Wittig Reaction | Ph₃P=CHPh, t-BuOK | 1-Benzyl-3-benzylideneazetidine | 60-80 | |
| Grignard Reaction | PhMgBr | 1-Benzyl-3-phenylazetidin-3-ol | 70-85 | [4][5] |
| Bucherer-Bergs | KCN, (NH₄)₂CO₃ | 1'-Benzylspiro[azetidine-3,4'-imidazolidine]-2',5'-dione | 50-70 | [8][10] |
| Aldol Condensation | Benzaldehyde, NaOH | (E)-1-Benzyl-3-(2-phenyl-2-oxoethylidene)azetidine | 65-85 | [13] |
Biological Activity of Derivatives
Derivatives of this compound, particularly spirocyclic compounds, have shown promising biological activities. For instance, spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[15][16][17]
-
Spiro[azetidine-3,3'-oxindole] derivatives have been investigated for their antiproliferative activity against human erythroleukemia (K562), cervical carcinoma (HeLa), and other cancer cell lines.[18] Some of these compounds demonstrated significant, concentration-dependent reduction in cell proliferation.[18]
It is important to note that the biological activity is highly dependent on the specific substituents introduced during the derivatization process. Therefore, the synthesis of a diverse library of derivatives is crucial for structure-activity relationship (SAR) studies.
Conclusion
The derivatization of the ketone in this compound offers a versatile platform for the synthesis of novel and structurally diverse molecules. The protocols provided herein for reductive amination, Wittig olefination, Grignard reactions, spiro-hydantoin formation, and aldol condensation serve as a foundation for researchers to generate compound libraries for biological screening. The demonstrated anticancer activity of spiro-azetidine-oxindole derivatives highlights the potential of this scaffold in drug discovery. Further exploration of these and other derivatization strategies is warranted to fully exploit the therapeutic potential of the azetidine core.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]
- 13. organicreactions.org [organicreactions.org]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
1-Benzylazetidin-3-one: A Versatile Intermediate in the Synthesis of Targeted Therapeutics
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 1-Benzylazetidin-3-one is a valuable heterocyclic building block increasingly utilized by researchers and medicinal chemists in the development of novel therapeutics. Its unique strained four-membered ring system offers a three-dimensional scaffold that can be strategically functionalized to generate potent and selective modulators of various biological targets, particularly kinases, which are pivotal in cancer and inflammatory disease signaling pathways.
This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of targeted therapies. The protocols herein focus on the derivatization of the azetidine core, specifically through reductive amination to introduce diverse functionalities at the 3-position, a critical step in creating libraries of potential drug candidates.
Application in Kinase Inhibitor Synthesis
The azetidine moiety is a privileged scaffold in medicinal chemistry due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a rigid framework for precise substituent orientation. This is particularly advantageous in the design of kinase inhibitors, where specific interactions with the ATP-binding pocket are crucial for potency and selectivity. Derivatives of this compound have shown promise in the development of inhibitors for key kinases implicated in oncogenic signaling, such as Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs).
The general workflow for utilizing this compound in the synthesis of kinase inhibitors involves a few key transformations. Initially, the ketone at the 3-position is converted to an amine, often through reductive amination. This is followed by N-debenzylation to expose the azetidine nitrogen for further functionalization, and subsequent coupling with a suitable heterocyclic core, a common feature in many kinase inhibitors.
digraph "Experimental Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];
edge [color="#5F6368", penwidth=1.5];
A [label="this compound"];
B [label="Reductive Amination"];
C [label="N-Substituted-1-benzylazetidin-3-amine"];
D [label="N-Debenzylation"];
E [label="3-Aminoazetidine Derivative"];
F [label="Coupling with Heterocyclic Core"];
G [label="Final Kinase Inhibitor"];
A -> B [label=" Amine, NaBH(OAc)3 "];
B -> C;
C -> D [label=" H2, Pd/C "];
D -> E;
E -> F [label=" Heterocyclic Halide, Base "];
F -> G;
}
Figure 2: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of azetidine-based kinase inhibitors.
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a laboratory setting. Appropriate safety precautions must be taken. The quantitative data presented is for illustrative purposes and may not be directly representative of compounds synthesized from this compound. Researchers should consult the primary literature for detailed experimental conditions and biological data.
Application Notes and Protocols: Reaction of 1-Benzylazetidin-3-one with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reaction of 1-benzylazetidin-3-one with various organometallic reagents. This reaction is a crucial step in the synthesis of 3-substituted azetidine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
Azetidines, particularly those substituted at the 3-position, are important structural motifs found in numerous biologically active compounds. The addition of organometallic reagents to this compound offers a direct and versatile method for the synthesis of 3-alkyl, 3-aryl, and other 3-substituted 1-benzylazetidin-3-ols. These tertiary alcohols can serve as key intermediates for further functionalization. This document outlines the general reaction, provides specific experimental protocols for different classes of organometallic reagents, and summarizes the expected outcomes.
General Reaction Pathway
The fundamental reaction involves the nucleophilic addition of an organometallic reagent (R-M) to the electrophilic carbonyl carbon of this compound. The reaction proceeds via a nucleophilic addition mechanism, followed by an aqueous workup to yield the corresponding tertiary alcohol. The choice of organometallic reagent and reaction conditions can influence the yield and stereoselectivity of the product.
Caption: General reaction pathway for the addition of organometallic reagents to this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent reaction with organometallic reagents are provided below.
Protocol 1: Synthesis of this compound
The starting material, this compound, can be prepared from 1-benzylazetidin-3-ol through an oxidation reaction.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Materials:
-
1-benzylazetidin-3-ol
-
Dichloromethane (DCM), anhydrous
-
Dess-Martin periodinane (DMP) or Oxalyl chloride and Dimethyl sulfoxide (DMSO) for Swern oxidation
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), aqueous solution (for DMP oxidation)
-
Triethylamine (for Swern oxidation)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure (using Dess-Martin Periodinane):
-
Dissolve 1-benzylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Reaction with Grignard Reagents (e.g., Methylmagnesium Bromide)
Experimental Workflow:
Caption: Workflow for the Grignard reaction with this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Methylmagnesium bromide (MeMgBr), solution in diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.
-
Slowly add the solution of methylmagnesium bromide (1.2 - 1.5 eq) dropwise via a syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate or diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 3-methyl-1-benzylazetidin-3-ol.
Protocol 3: Reaction with Organolithium Reagents (e.g., Phenyllithium)
Experimental Workflow:
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 1-Benzylazetidin-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of spirocyclic compounds, with a particular focus on methodologies commencing from 1-benzylazetidin-3-one. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties. The methodologies detailed herein are primarily centered around the versatile 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of complex heterocyclic systems.
Introduction to Spirocyclic Compounds in Drug Discovery
Spirocycles, characterized by two rings sharing a single carbon atom, are prevalent structural motifs in a wide array of natural products and pharmacologically active molecules. Their inherent rigidity and three-dimensionality offer a unique scaffold for the exploration of chemical space, moving away from the "flat" molecules that have traditionally dominated medicinal chemistry. This structural complexity can facilitate novel interactions with biological targets and improve drug-like properties. Spiro-oxindoles, in particular, have garnered significant attention as they form the core of numerous alkaloids and have been identified as potent inhibitors of the p53-MDM2 interaction, a critical pathway in cancer therapy.
Synthetic Strategy: 1,3-Dipolar Cycloaddition
A prominent and highly efficient method for the synthesis of spiro-pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors. While the direct thermal or catalytic ring-opening of this compound to form the corresponding azomethine ylide is a plausible synthetic route, the literature more extensively documents the generation of these ylides from the condensation of isatins with α-amino acids. This approach has been widely utilized for the synthesis of a diverse library of spiro-oxindole-pyrrolidines.
The general workflow for this synthetic approach is depicted below:
Key Experiments and Protocols
While a specific, detailed protocol for the generation of an azomethine ylide directly from this compound is not extensively documented in peer-reviewed literature, a representative protocol for a highly analogous and widely used three-component 1,3-dipolar cycloaddition is provided below. This protocol, which utilizes an isatin and an amino acid to generate the azomethine ylide in situ, serves as an excellent model for the synthesis of spiro-oxindole-pyrrolidines.
Representative Protocol: Three-Component Synthesis of a Spiro[indoline-3,2'-pyrrolidine] Derivative
This protocol is adapted from methodologies frequently reported for the synthesis of spiro-oxindole-pyrrolidines.
Materials:
-
Isatin (or substituted isatin) (1.0 mmol)
-
Sarcosine (or other α-amino acid) (1.2 mmol)
-
Dipolarophile (e.g., (E)-3-benzylidene-1-methyl-pyrrolidine-2,5-dione) (1.0 mmol)
-
Methanol (or other suitable solvent, e.g., ethanol, acetonitrile) (10 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.0 mmol), sarcosine (1.2 mmol), and the dipolarophile (1.0 mmol).
-
Add methanol (10 mL) to the flask.
-
The reaction mixture is heated to reflux with constant stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spirocyclic product.
-
The structure of the purified compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of various spiro-oxindole-pyrrolidine derivatives via 1,3-dipolar cycloaddition reactions, highlighting the efficiency and stereoselectivity of this methodology.
| Entry | Isatin Derivative | Dipolarophile | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Isatin | (E)-Chalcone | Methanol | 6 | 85 | >99:1 |
| 2 | 5-Cl-Isatin | N-Phenylmaleimide | Toluene | 8 | 92 | >99:1 |
| 3 | 5-Br-Isatin | Dimethyl acetylenedicarboxylate | Acetonitrile | 5 | 88 | N/A |
| 4 | N-Methylisatin | (E)-Nitrostyrene | Ethanol | 10 | 78 | 95:5 |
| 5 | Isatin | 3-Acetonylideneoxindole | Methanol | 12 | 81 | 90:10 |
Note: The data presented in this table are representative examples from the literature and may not directly correspond to reactions starting from this compound.
Biological Context and Signaling Pathways
Spirocyclic compounds, particularly those containing an oxindole moiety, have been shown to possess a range of biological activities, including antitumor, antimicrobial, and antiviral properties. A significant area of interest is their ability to inhibit the p53-MDM2 protein-protein interaction. The p53 tumor suppressor protein is a crucial regulator of cell cycle arrest and apoptosis. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Small molecules that can block the p53-MDM2 interaction can restore p53 function, leading to tumor cell death. Spiro-oxindole derivatives have been designed to mimic key p53 residues, allowing them to bind to the p53-binding pocket of MDM2, thereby disrupting the interaction.
Conclusion
The synthesis of spirocyclic compounds from precursors like this compound represents a promising avenue for the discovery of novel therapeutic agents. The 1,3-dipolar cycloaddition of in situ generated azomethine ylides is a robust and versatile strategy for accessing structurally diverse spiro-pyrrolidine and spiro-oxindole scaffolds. The protocols and data presented herein provide a foundational guide for researchers in the field of medicinal chemistry and drug development to explore this exciting area of chemical space. Further investigation into the direct utilization of this compound as an azomethine ylide precursor is warranted to expand the synthetic toolbox for the creation of novel spirocyclic architectures.
Application Notes and Protocols: 1-Benzylazetidin-3-one in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the utilization of 1-Benzylazetidin-3-one in multi-component reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid synthesis of complex molecular scaffolds from simple starting materials in a single synthetic operation. The incorporation of the strained azetidine ring from this compound into MCR products can lead to novel chemical entities with potential therapeutic applications.
Application Notes
This compound is a versatile building block for the synthesis of diverse heterocyclic compounds. Its ketone functionality allows it to participate in a variety of classic and modern organic transformations. In the context of multi-component reactions, the carbonyl group can react with nucleophiles and electrophiles in a sequential manner to construct complex spirocyclic architectures. Spirocycles are of significant interest in drug design as they introduce three-dimensionality and conformational rigidity, which can lead to improved target affinity and selectivity.
The application of this compound in isocyanide-based MCRs, such as the Passerini and Ugi reactions, is a promising strategy for the synthesis of novel spiro-azetidinone derivatives. These reactions offer a high degree of molecular diversity by varying the different components of the reaction.
Key Advantages:
-
Scaffold Diversity: Rapidly generate libraries of novel spiro-azetidinone compounds.
-
Atom Economy: MCRs are inherently efficient, incorporating most of the atoms from the starting materials into the final product.
-
Drug-like Properties: The azetidine moiety is a valuable scaffold in medicinal chemistry, and its incorporation can modulate physicochemical properties such as solubility and metabolic stability.
Below are proposed protocols for the Passerini and Ugi reactions using this compound as the ketone component. These are generalized procedures and may require optimization for specific substrates.
Proposed Multi-Component Reactions
Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between a ketone (or aldehyde), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. The proposed reaction with this compound would lead to the formation of a spiro-α-acyloxy carboxamide-azetidine.
Caption: Proposed Passerini three-component reaction pathway.
Ugi Four-Component Reaction
The Ugi reaction is a four-component reaction between a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to form a bis-amide. Utilizing this compound in a Ugi reaction would yield a complex spiro-bis-amide-azetidine derivative.
Caption: Proposed Ugi four-component reaction pathway.
Experimental Protocols
General Experimental Workflow
Caption: General workflow for multi-component reactions.
Protocol 1: Proposed Passerini Reaction
Materials:
-
This compound
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Carboxylic acid (e.g., Acetic acid)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a stirred solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add the carboxylic acid (1.2 mmol, 1.2 equiv).
-
Add the isocyanide (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired spiro-α-acyloxy carboxamide-azetidine.
Protocol 2: Proposed Ugi Reaction
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
Isocyanide (e.g., Cyclohexyl isocyanide)
-
Carboxylic acid (e.g., Benzoic acid)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv) and the amine (1.0 mmol, 1.0 equiv) in methanol (10 mL), stir the mixture for 30 minutes at room temperature to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Add the isocyanide (1.0 mmol, 1.0 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature for 48-72 hours. Monitor the reaction progress by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the spiro-bis-amide-azetidine.
Data Presentation
The following tables present hypothetical but representative data for the proposed multi-component reactions of this compound. These tables can serve as a template for recording and comparing experimental results.
Table 1: Proposed Passerini Reaction of this compound
| Entry | Isocyanide (R¹-NC) | Carboxylic Acid (R²-COOH) | Solvent | Time (h) | Yield (%) |
| 1 | tert-Butyl isocyanide | Acetic acid | DCM | 24 | 75 |
| 2 | Cyclohexyl isocyanide | Benzoic acid | DCM | 36 | 68 |
| 3 | Benzyl isocyanide | Formic acid | THF | 48 | 55 |
| 4 | Ethyl isocyanoacetate | Propionic acid | DCM | 24 | 82 |
Table 2: Proposed Ugi Reaction of this compound
| Entry | Amine (R¹-NH₂) | Isocyanide (R²-NC) | Carboxylic Acid (R³-COOH) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | tert-Butyl isocyanide | Acetic acid | MeOH | 48 | 65 |
| 2 | Aniline | Cyclohexyl isocyanide | Benzoic acid | MeOH | 72 | 58 |
| 3 | Methylamine | Benzyl isocyanide | Formic acid | EtOH | 48 | 72 |
| 4 | Ethylamine | Ethyl isocyanoacetate | Propionic acid | MeOH | 60 | 78 |
Disclaimer: The provided protocols and data are proposed based on general knowledge of multi-component reactions and have not been experimentally validated for this compound. Researchers should conduct their own optimization and characterization of products. Standard laboratory safety procedures should be followed at all times.
Application Note: Protocol for the Reductive Amination of 1-Benzylazetidin-3-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines, which are prevalent in biologically active compounds.[1] This method transforms a carbonyl group into an amine through an intermediate imine, offering a robust and high-yielding route for C-N bond formation.[2][3][4] The protocol described herein details the reductive amination of 1-Benzylazetidin-3-one, a key intermediate in the synthesis of various pharmaceutical agents. The resulting 3-amino-1-benzylazetidine scaffold is a valuable building block in drug discovery. This procedure utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that preferentially reduces the in-situ formed iminium ion over the starting ketone.[2][3]
Principle of the Method
The reaction proceeds in a one-pot fashion. First, this compound reacts with a primary or secondary amine in the presence of a weak acid, typically acetic acid, to form an iminium ion intermediate. The equilibrium is driven towards the iminium ion. Subsequently, a hydride-based reducing agent, sodium triacetoxyborohydride, is introduced. This reagent selectively reduces the electrophilic iminium ion to yield the corresponding secondary or tertiary amine product.[2][5] The choice of NaBH(OAc)₃ is advantageous as it is less sensitive to moisture than other borohydrides and avoids the toxicity associated with reagents like sodium cyanoborohydride.[2][6][7]
Experimental Protocol
Materials and Reagents
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine of choice)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid (AcOH)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon line for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Detailed Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Reagents Addition: Dissolve the ketone in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration).
-
Add the desired amine (1.1-1.2 eq). If using an amine salt (e.g., ammonium acetate), an additional equivalent of a non-nucleophilic base like triethylamine may be required.
-
Add glacial acetic acid (1.1-1.5 eq) to catalyze the formation of the iminium ion.[2] Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise to the stirring mixture.[2] Be cautious as slight gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-amino-1-benzylazetidine product.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the reductive amination of this compound with various amines, based on typical outcomes for this class of reaction.
| Entry | Amine | Reducing Agent (eq) | Solvent | Time (h) | Typical Yield (%) |
| 1 | Ammonium Acetate | NaBH(OAc)₃ (1.5) | DCE | 12 | 80-90 |
| 2 | Aniline | NaBH(OAc)₃ (1.5) | DCE | 8 | 85-95 |
| 3 | Benzylamine | NaBH(OAc)₃ (1.5) | DCM | 6 | 88-96 |
| 4 | Morpholine | NaBH(OAc)₃ (1.5) | DCM | 10 | 82-92 |
Diagrams
Reaction Scheme
Caption: General reaction scheme for the reductive amination.
Experimental Workflow
Caption: Step-by-step workflow for the reductive amination protocol.
References
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzylazetidin-3-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Benzylazetidin-3-one synthesis. The primary focus is on the oxidation of the precursor, 1-Benzylazetidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods involve the oxidation of 1-Benzylazetidin-3-ol. The two most widely used protocols are the Swern oxidation and the Parikh-Doering oxidation. Both methods utilize dimethyl sulfoxide (DMSO) as the ultimate oxidant but differ in the activating agent.
Q2: Which oxidation method should I choose: Swern or Parikh-Doering?
A2: The choice depends on your experimental constraints and scale. The Swern oxidation, which uses oxalyl chloride or trifluoroacetic anhydride (TFAA) to activate DMSO, is known for high yields but requires cryogenic temperatures (typically -78 °C) to avoid side reactions.[1][2] The Parikh-Doering oxidation employs a sulfur trioxide-pyridine complex (SO3•Py), which is less reactive, allowing the reaction to be conducted at milder temperatures (0 °C to room temperature). This makes the Parikh-Doering oxidation often more convenient for standard laboratory setups and easier to scale up.[3]
Q3: What are the main byproducts to watch out for?
A3: In Swern-type oxidations, a common side product is the methylthiomethyl (MTM) ether of the starting alcohol, especially if the temperature is not kept sufficiently low.[1] For both reactions, incomplete conversion will leave unreacted starting material. Additionally, the product itself can be sensitive to the reaction conditions, and prolonged exposure to acidic or basic conditions during workup can lead to degradation or side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress is best monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 1:1 ratio). The starting material (1-Benzylazetidin-3-ol) is more polar and will have a lower Rf value than the product (this compound).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Low or No Yield
| Potential Cause | Recommended Solution |
| Degraded Reagents | Ensure DMSO is anhydrous. Use freshly opened or properly stored oxalyl chloride/SO3•Pyridine complex. Triethylamine should be dry. |
| Insufficient Reagent Equivalents | While standard protocols provide a starting point, optimization may be necessary. For Parikh-Doering, a large excess of DMSO and SO3•Pyridine may be required for high conversion.[3] |
| Incorrect Reaction Temperature (Swern) | The reaction must be kept below -60 °C to form the active oxidant and prevent decomposition.[1][2] Use a dry ice/acetone bath and monitor the internal temperature. |
| Inefficient Quenching | The reaction should be quenched carefully. For Swern, after the base is added and stirred, quenching with water or a saturated aqueous solution of ammonium chloride is typical. |
| Product Degradation during Workup | The azetidinone ring can be sensitive. Avoid prolonged exposure to strong acids or bases. Ensure the aqueous washes during extraction are neutral or slightly basic. |
Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High (Swern) | Allowing the reaction to warm prematurely can lead to the Pummerer rearrangement and subsequent formation of a methylthiomethyl (MTM) ether side product.[1] Maintain cryogenic temperatures until quenching. |
| Epimerization at Alpha-Carbon | If there are stereocenters adjacent to the newly formed ketone, using a bulky base like diisopropylethylamine (DIPEA) instead of triethylamine can help minimize epimerization. |
| Aminal Formation | In some cases, the product ketone can react with the nitrogen of another molecule, especially under acidic conditions, leading to aminal impurities. A carefully controlled pH during workup is crucial. |
Data Presentation
The following table summarizes typical reaction conditions and reported yields for DMSO-based oxidations of secondary alcohols, providing a baseline for optimizing the synthesis of this compound.
| Oxidation Method | Activating Agent | Base (Equivalents) | Temperature | Typical Yield | Key Considerations |
| Swern Oxidation | Oxalyl Chloride (1.5-2.0 eq.) | Triethylamine (3.0-5.0 eq.) | -78 °C | Good to Excellent | Requires cryogenic conditions; produces toxic CO gas and malodorous dimethyl sulfide.[2] |
| Parikh-Doering Oxidation | SO3•Pyridine (2.0-3.0 eq.) | Triethylamine (3.0-5.0 eq.) | 0 °C to RT | Good | Milder conditions; easier to scale; may require excess reagents for full conversion.[3] |
| Modified Swern | Trifluoroacetic Anhydride (TFAA) | Triethylamine | -78 °C to -30 °C | Good to Excellent | Can be run at slightly higher temperatures than the classic Swern.[2] |
Experimental Protocols
Protocol 1: Parikh-Doering Oxidation of 1-Benzylazetidin-3-ol
-
Preparation: To a solution of 1-Benzylazetidin-3-ol (1 equivalent) in anhydrous dichloromethane (DCM) and anhydrous DMSO (approx. 5-10 volumes) under an inert atmosphere (Nitrogen or Argon), add triethylamine (3-5 equivalents). Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve sulfur trioxide pyridine complex (SO3•Pyridine, 2-3 equivalents) in anhydrous DMSO and add this solution dropwise to the cooled reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford this compound.
Protocol 2: Swern Oxidation of 1-Benzylazetidin-3-ol
-
Activator Preparation: To a solution of anhydrous DCM in a flame-dried flask under an inert atmosphere, add oxalyl chloride (1.5 equivalents) at -78 °C (dry ice/acetone bath).
-
DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution at -78 °C. Stir for 15-20 minutes.
-
Alcohol Addition: Add a solution of 1-Benzylazetidin-3-ol (1 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (5 equivalents) dropwise to the reaction mixture. Stir for another 30 minutes at -78 °C, then allow the mixture to warm to room temperature.
-
Workup and Purification: Quench the reaction with water and follow the workup and purification steps as described in the Parikh-Doering protocol.
Mandatory Visualization
Caption: General experimental workflow for the oxidation of 1-Benzylazetidin-3-ol.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of Crude 1-Benzylazetidin-3-one by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 1-Benzylazetidin-3-one by column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column or elutes very slowly. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| The compound may have degraded on the silica gel. Azetidinone rings (beta-lactams) can be sensitive to acidic conditions. | Neutralize the silica gel by adding 1-3% triethylamine to the eluent system. Perform a small-scale stability test on TLC to see if the compound degrades on silica. | |
| Product elutes too quickly (with the solvent front). | The solvent system is too polar. | Decrease the polarity of the eluent. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| Poor separation of the product from impurities (co-elution). | The chosen solvent system does not provide adequate resolution. | Screen different solvent systems using Thin Layer Chromatography (TLC) to find a system that gives good separation between your product and the impurities. Try combinations like dichloromethane/methanol or other non-traditional solvent systems. |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of crude material loaded. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Improper column packing leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A wet slurry packing method is often most effective. | |
| Streaking or tailing of the product band. | The crude sample is not fully soluble in the loading solvent. | Dissolve the sample in a minimal amount of a slightly more polar solvent than the eluent or use the "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column. |
| The compound is interacting strongly with the acidic sites on the silica gel. | Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the silica gel. | |
| The purified product is still impure after column chromatography. | Fractions were not collected in small enough volumes. | Collect smaller fractions to better isolate the pure compound from overlapping impurities. |
| The fractions were not analyzed carefully by TLC before combining. | Run a TLC for every few fractions to accurately determine which ones contain the pure product before combining them. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point, based on the purification of similar compounds like 1-benzhydrylazetidin-3-one, is a gradient of heptane (or hexane) and ethyl acetate. You can start with a low polarity mixture, such as 4:1 heptane/ethyl acetate, and gradually increase the polarity to 2:1. It is crucial to first determine the optimal solvent system by running TLC plates with your crude mixture.
Q2: What is the ideal Rf value for my product on a TLC plate before running a column?
For optimal separation, the desired compound should have an Rf value between 0.2 and 0.4 in the chosen eluent system on a TLC plate. This generally provides a good balance between separation efficiency and the time required for elution.
Q3: My this compound seems to be degrading on the silica gel column. What can I do?
Azetidinones, being beta-lactams, can be susceptible to degradation on acidic silica gel. To mitigate this, you can use a deactivated silica gel or add a small amount of a base, such as triethylamine (typically 0.5-1%), to your eluent to neutralize the stationary phase.
Q4: What are some common impurities I might encounter in my crude this compound?
Common impurities can arise from the starting materials or side reactions during the synthesis. For instance, if synthesizing from 1-benzylazetidin-3-ol, you might have unreacted starting material. The synthesis of the precursor, 1-benzylazetidin-3-ol, from benzylamine can sometimes result in the formation of di(3-chloro-2-hydroxypropyl) benzylamine as a significant impurity.[1] Careful monitoring of the reaction and appropriate work-up procedures can help minimize these.
Q5: Should I use "wet loading" or "dry loading" to apply my sample to the column?
If your crude this compound is an oil or does not dissolve well in the initial, non-polar eluent, "dry loading" is recommended. This involves dissolving your crude product in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column. This technique often leads to better band resolution.
Experimental Protocols
Detailed Methodology for Column Chromatography Purification of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find an eluent that provides a good separation of the desired product from impurities, aiming for an Rf value of 0.2-0.4 for the product.
-
-
Column Preparation (Wet Packing):
-
Choose an appropriately sized glass column based on the amount of crude material to be purified.
-
Secure the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the prepared column.
-
-
Elution:
-
Carefully add the initial eluent to the column.
-
Begin collecting fractions in test tubes or flasks.
-
If using a gradient elution, gradually increase the polarity of the solvent system as the elution progresses. For example, start with 4:1 heptane/ethyl acetate and switch to 2:1 after the initial, less polar impurities have eluted.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate to identify which fractions contain the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Recommended Solvent Systems for TLC Analysis and Column Chromatography of this compound
| Solvent System (v/v) | Typical Rf Range | Notes |
| Heptane / Ethyl Acetate (4:1) | 0.1 - 0.2 | Good for initial separation of non-polar impurities. |
| Heptane / Ethyl Acetate (2:1) | 0.3 - 0.5 | A good eluent for the product itself.[2] |
| Hexane / Ethyl Acetate (1:1) | 0.4 - 0.6 | May be too polar for good separation if impurities are close in polarity. |
| Dichloromethane / Methanol (98:2) | Varies | A more polar system to try if separation is poor in hexane/ethyl acetate. |
| Add 0.5-1% Triethylamine | May slightly increase Rf | Recommended to prevent degradation of the azetidinone ring on acidic silica. |
Note: Rf values are approximate and can vary depending on the specific batch of silica gel, temperature, and other experimental conditions. It is essential to perform TLC analysis on your specific crude mixture to determine the optimal solvent system.
Mandatory Visualization
References
Technical Support Center: Recrystallization of 1-Benzylazetidin-3-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Benzylazetidin-3-one via recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol describes a general method for the purification of this compound using a solvent/anti-solvent recrystallization technique. The choice of solvents is based on the principle of "like dissolves like," where a more polar solvent is used to dissolve the compound, and a non-polar solvent is added to induce precipitation of the purified crystals.
Materials:
-
Crude this compound
-
Ethyl acetate (Good solvent)
-
Hexane (Poor solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate to the flask. Gently heat the mixture to 40-50°C while stirring to dissolve the solid. Add more ethyl acetate in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and stir for 5-10 minutes to adsorb colored impurities.
-
Hot Filtration (if activated carbon was used): If activated carbon was used, perform a hot filtration to remove it. Preheat a funnel with a fluted filter paper by pouring hot ethyl acetate through it. Filter the hot solution quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once the solution has reached room temperature, slowly add hexane dropwise while stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature for several hours to allow for slow crystal growth. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes to an hour.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point of the purified crystals. Pure this compound should have a melting point in the range of 75-79°C.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Melting Point (Pure) | 75 - 79 °C | A broad or depressed melting point indicates impurities. |
| Appearance | Yellow to light yellow crystalline solid | Darker color may indicate the presence of impurities.[1][2] |
| Good Solvents | Ethyl Acetate, Acetone, Ethanol | Solvents with moderate polarity are good choices.[3] |
| Poor Solvents | Hexane, Petroleum Ether | Non-polar solvents in which the compound is poorly soluble. |
| Dissolution Temperature | 40 - 50 °C | Gentle heating is recommended to avoid decomposition. |
| Crystallization Time | Several hours to overnight | Slow cooling promotes the formation of larger, purer crystals. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve completely in hot ethyl acetate. | Insufficient solvent. | Add more hot ethyl acetate in small increments until the solid dissolves. |
| The presence of insoluble impurities. | Perform a hot filtration to remove the insoluble material. | |
| No crystals form upon cooling. | Too much "good" solvent (ethyl acetate) was used. | Evaporate some of the solvent under a gentle stream of nitrogen or by gentle heating and allow the solution to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of pure this compound if available. | |
| The product "oils out" instead of crystallizing. | The solution is cooling too quickly. | Reheat the solution to dissolve the oil, add a small amount more of the "good" solvent (ethyl acetate), and allow it to cool more slowly. |
| The melting point of the impure compound is lower than the temperature of the solution. | Add more of the "good" solvent to lower the saturation point and allow for crystallization to occur at a lower temperature. | |
| Low recovery of purified crystals. | Too much "good" solvent was used, and a significant amount of the product remains in the mother liquor. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower. |
| The crystals were washed with too much cold solvent. | Use a minimal amount of ice-cold solvent for washing. | |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated. Add a small amount of extra hot solvent before filtering to keep the compound in solution. | |
| The purified crystals are still colored. | The activated carbon treatment was insufficient or not performed. | Repeat the recrystallization process, ensuring an adequate amount of activated carbon is used and sufficient contact time is allowed. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: A solvent pair system is often effective. Ethyl acetate is a good choice for the "good" solvent as it should readily dissolve this compound at elevated temperatures due to its moderate polarity. Hexane is a suitable "poor" solvent (anti-solvent) because its non-polar nature will decrease the solubility of the compound upon addition, inducing crystallization.[3] Other potential "good" solvents include acetone and ethanol.
Q2: My purified product has a melting point of 72-76°C. Is it pure?
A2: A melting point that is both depressed and has a broad range compared to the literature value (75-79°C) suggests that your compound still contains impurities. A second recrystallization may be necessary to improve purity.
Q3: Can I use a single solvent for recrystallization?
A3: It is possible if you can find a single solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. However, a solvent pair system often provides more flexibility and better control over the crystallization process.
Q4: Why is it important to cool the solution slowly?
A4: Slow cooling allows for the formation of a well-ordered crystal lattice, which tends to exclude impurity molecules. Rapid cooling can trap impurities within the crystal structure, leading to a less pure product.
Q5: What should I do if my compound is an oil at room temperature and won't crystallize?
A5: If the compound is an oil, it may be due to significant impurities depressing the melting point. In such cases, purification by column chromatography may be necessary before attempting recrystallization. A previously reported method involves silica gel column chromatography followed by the addition of hexane to the resulting oil to induce crystallization.[4]
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Logic
Caption: Troubleshooting common issues in recrystallization.
References
Technical Support Center: Synthesis of 1-Benzylazetidin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzylazetidin-3-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary oxidation methods used for its preparation from 1-Benzylazetidin-3-ol: the Swern oxidation and the Parikh-Doering oxidation.
Swern Oxidation Issues
Question: I am observing a low yield of this compound in my Swern oxidation. What are the potential causes and solutions?
Answer:
Low yields in the Swern oxidation of 1-Benzylazetidin-3-ol can stem from several factors. Careful control of the reaction temperature is critical; it must be maintained below -60°C to prevent the decomposition of the active oxidant and minimize side reactions.[1] Incomplete reaction is another common culprit. Ensure that the reagents, particularly the oxalyl chloride and dimethyl sulfoxide (DMSO), are of high purity and anhydrous, as moisture can quench the reaction. The stoichiometry of the reagents is also crucial; a molar ratio of approximately 1:2:3:6 for the substrate:oxalyl chloride:DMSO:triethylamine is often recommended.[1]
A potential side reaction that can reduce the yield is the formation of a methylthiomethyl (MTM) ether byproduct. This occurs if the reaction temperature is not kept sufficiently low, allowing the chlorosulfonium salt intermediate to undergo a Pummerer rearrangement before reacting with the alcohol.[1]
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly distilled and anhydrous solvents and reagents.
-
Strict Temperature Control: Maintain the reaction temperature at or below -78°C (a dry ice/acetone bath is recommended) during the addition of reagents.
-
Optimize Stoichiometry: Experiment with slight excesses of the Swern reagents.
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material.
Question: My reaction mixture has a very strong, unpleasant odor. Is this normal, and how can I mitigate it?
Answer:
Yes, a strong, unpleasant odor is a characteristic byproduct of the Swern oxidation. The primary source of this smell is dimethyl sulfide ((CH₃)₂S), which has a rotten cabbage-like scent.[1] This is a normal indication that the reaction is proceeding.
Mitigation Strategies:
-
Fume Hood: Always perform the reaction and work-up in a well-ventilated fume hood.
-
Bleach Quench: After the reaction is complete, the odor can be neutralized by quenching the reaction mixture with a sodium hypochlorite (bleach) solution. Glassware can also be soaked in bleach to remove the residual smell.
Question: I am concerned about the stability of the azetidine ring under Swern oxidation conditions. Could ring-opening be a problem?
Answer:
The azetidine ring possesses inherent ring strain, making it more susceptible to ring-opening reactions compared to larger heterocycles like pyrrolidine or piperidine.[2][3][4] However, the Swern oxidation is known for its mild reaction conditions, which generally tolerate a wide range of functional groups, including strained rings.[5]
While ring-opening is not a commonly reported byproduct of the Swern oxidation of 3-hydroxyazetidines, it is a possibility, especially if the reaction conditions deviate from the standard protocol. Acidic conditions, in particular, can promote the cleavage of the azetidine ring.[6] The work-up procedure should be carefully considered to avoid prolonged exposure to strong acids.
Preventative Measures:
-
Maintain Mild Conditions: Adhere to the recommended low-temperature and basic conditions of the Swern protocol.
-
Neutral or Basic Work-up: Use a mild aqueous work-up, such as quenching with a saturated solution of sodium bicarbonate or ammonium chloride, to neutralize any acidic species.
Parikh-Doering Oxidation Issues
Question: My Parikh-Doering oxidation is sluggish and gives incomplete conversion. What can I do to improve the reaction?
Answer:
The Parikh-Doering oxidation, while operationally simpler than the Swern oxidation, can sometimes suffer from slow reaction rates and incomplete conversion.[7] One of the primary reasons for this is the quality and stoichiometry of the sulfur trioxide-pyridine complex (SO₃·py). This reagent can be hygroscopic and should be handled accordingly.
Troubleshooting Steps:
-
Use High-Quality SO₃·py: Ensure the sulfur trioxide-pyridine complex is fresh and has been stored properly to prevent moisture absorption.
-
Increase Reagent Equivalents: The Parikh-Doering oxidation may require a larger excess of DMSO, SO₃·py, and the base to achieve high conversion and yield.[7] Experiment with increasing the equivalents of these reagents.
-
Extend Reaction Time: Monitor the reaction by TLC and allow for a longer reaction time if necessary.
-
Optimize Temperature: While the reaction can often be run at 0°C to room temperature, gentle heating may sometimes be required to drive the reaction to completion.
Question: Are there any specific byproducts I should be aware of with the Parikh-Doering oxidation?
Answer:
The main byproducts of the Parikh-Doering oxidation are dimethyl sulfide (DMS) and pyridinium sulfate.[7] Compared to the Swern oxidation, it is less prone to the formation of methylthiomethyl ether side products.[7] One of the advantages of this method is that the byproducts are generally easier to remove during work-up.[8] The pyridinium sulfate salt can often be removed by filtration.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The common byproducts depend on the synthetic method used.
-
For Swern Oxidation: The main byproducts are dimethyl sulfide ((CH₃)₂S), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride (Et₃NHCl).[5][9] A potential organic byproduct is the corresponding methylthiomethyl (MTM) ether of the starting alcohol if the temperature is not properly controlled.[1]
-
For Parikh-Doering Oxidation: The primary byproducts are dimethyl sulfide (DMS) and pyridinium sulfate.[7]
Q2: Which oxidation method is better, Swern or Parikh-Doering?
A2: The choice between Swern and Parikh-Doering oxidation depends on several factors, including available equipment, scale, and substrate sensitivity.
-
Swern Oxidation: Generally provides high yields but requires cryogenic temperatures (-78°C) and careful handling of toxic and malodorous byproducts (CO and DMS).[5][8]
-
Parikh-Doering Oxidation: Is operationally simpler, can be run at milder temperatures (0°C to room temperature), and has easier-to-remove byproducts.[7][8] However, it may require a larger excess of reagents and longer reaction times.[7]
Q3: How can I purify this compound from the reaction mixture?
A3: Purification is typically achieved through standard laboratory techniques. After an aqueous work-up to remove water-soluble byproducts and reagents, the crude product is often purified by silica gel column chromatography. The choice of eluent will depend on the polarity of any impurities, but a mixture of hexanes and ethyl acetate is commonly used.
Q4: Can other oxidation methods be used?
A4: Yes, other DMSO-based oxidation protocols exist, such as the Pfitzner-Moffatt (using a carbodiimide activator) and Albright-Goldman (using acetic anhydride) oxidations.[5] However, the Swern and Parikh-Doering methods are among the most widely used due to their reliability and mild conditions.[8] Non-metal-based oxidants like Dess-Martin periodinane (DMP) could also be considered, although reagent cost and removal of byproducts might be a factor.
Data Presentation
| Parameter | Swern Oxidation | Parikh-Doering Oxidation |
| Activating Agent | Oxalyl Chloride or Trifluoroacetic Anhydride | Sulfur Trioxide-Pyridine Complex |
| Typical Temperature | -78°C | 0°C to Room Temperature |
| Key Byproducts | Dimethyl Sulfide, CO, CO₂, Triethylammonium Chloride | Dimethyl Sulfide, Pyridinium Sulfate |
| Common Side Reactions | Methylthiomethyl ether formation (at higher temps) | Generally fewer side reactions |
| Operational Complexity | Higher (requires cryogenic conditions) | Lower (milder temperatures) |
| Reagent Handling | Oxalyl chloride is moisture-sensitive and corrosive | SO₃·py is a bench-stable solid but can be hygroscopic |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation
Materials:
-
1-Benzylazetidin-3-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of oxalyl chloride (2.0 equivalents) in anhydrous DCM at -78°C under an inert atmosphere, add anhydrous DMSO (3.0 equivalents) dropwise, ensuring the temperature remains below -70°C.
-
Stir the mixture for 15 minutes at -78°C.
-
Add a solution of 1-Benzylazetidin-3-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78°C.
-
Stir the resulting mixture for 30-60 minutes at -78°C.
-
Add triethylamine (6.0 equivalents) dropwise to the reaction, again keeping the temperature below -70°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of this compound via Parikh-Doering Oxidation
Materials:
-
1-Benzylazetidin-3-ol
-
Sulfur trioxide-pyridine complex (SO₃·py)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 1-Benzylazetidin-3-ol (1.0 equivalent) and triethylamine or DIPEA (3.0-5.0 equivalents) in anhydrous DCM and anhydrous DMSO (3.0-5.0 equivalents) at 0°C, add the sulfur trioxide-pyridine complex (3.0-5.0 equivalents) portion-wise.
-
Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by silica gel column chromatography.
Visualizations
References
- 1. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. byjus.com [byjus.com]
Storage and handling conditions to prevent degradation of 1-Benzylazetidin-3-one
Technical Support Center: 1-Benzylazetidin-3-one
This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting to prevent the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored under controlled conditions. The compound is typically a yellow solid at room temperature.[1] Key storage recommendations are summarized in the table below.
| Parameter | Recommended Condition | Rationale | Source |
| Temperature | Room Temperature | Prevents potential degradation from excessive heat. | [2] |
| Atmosphere | Sealed in a dry environment | The compound is susceptible to moisture. Store in a tightly closed container.[2][3] | [2][3] |
| Light | Protect from light | While not explicitly stated, light can be a source of energy that promotes degradation in many organic compounds. | General Precaution |
| Ventilation | Store in a well-ventilated place | Ensures a stable and safe storage environment.[3] | [3] |
Q2: What are the primary handling precautions for this compound?
A2: Safe handling is crucial to avoid exposure and maintain the integrity of the compound. Always handle this compound in a chemical fume hood.[4] Standard personal protective equipment (PPE) should be worn, including laboratory clothing, chemical-resistant gloves, and safety goggles.[4] Avoid breathing dust, fumes, or vapors.[3] It is important to wash hands and any exposed skin thoroughly after handling.[3] In case of contact with eyes, rinse cautiously with water for several minutes.[3]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the provided literature, potential degradation can be inferred from the structure's functional groups (a ketone and a tertiary amine within a strained four-membered ring).
-
Hydrolysis: The azetidine ring, being strained, could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.
-
Oxidation: The tertiary amine is susceptible to oxidation. The benzylic position is also prone to oxidation.
-
Photodegradation: Ketones can be susceptible to photochemical reactions, such as Norrish-type reactions, if exposed to UV light.
-
Reaction with Solvents: Reactive solvents, particularly protic solvents like methanol, could potentially react with the strained ring or the ketone.
Q4: How can I assess the purity and degradation of my this compound sample?
A4: Several analytical techniques can be used to assess the purity of this compound and identify potential degradation products. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.
| Analytical Technique | Purpose |
| HPLC with UV/MS | To separate the parent compound from impurities and degradation products and to quantify purity. |
| LC-MS | For the identification of the molecular weights of degradation products. |
| NMR Spectroscopy | For structural elucidation of the compound and its impurities. 1H-NMR is commonly cited for characterization.[5][6] |
| GC-MS | Suitable for analyzing volatile impurities or degradation products. |
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in Analytical Data (NMR, LC-MS)
If your analysis of this compound shows unexpected peaks, it could indicate the presence of impurities from synthesis or degradation.
Caption: Troubleshooting workflow for identifying unknown peaks.
Issue 2: Compound Degrades Rapidly in Solution During Experiments
| Possible Cause | Troubleshooting Step |
| Acidic or Basic Conditions | Buffer the solution to a neutral pH if the experimental conditions allow. Traces of acid or base can catalyze the hydrolysis and ring-opening of the azetidine. |
| Reactive Solvent | Switch to a less reactive, aprotic solvent such as ACN, THF, or DCM. Protic solvents like methanol or ethanol may react with the compound. |
| Elevated Temperature | Run the reaction or experiment at a lower temperature. Heat can accelerate degradation.[7] |
| Presence of Oxidants | Ensure all reagents and solvents are free from peroxides or other oxidizing agents. Use freshly distilled or inhibitor-free solvents. |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general method for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound
-
HPLC system with UV or MS detector
-
HPLC column (e.g., C18 reverse-phase)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
Volumetric flasks and pipettes
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of ACN to prepare a 1 mg/mL stock solution.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep under the same conditions as the stressed samples.
4. Sample Analysis:
-
Before injection, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in ACN
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or MS scan
-
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Caption: Potential degradation stressors and resulting pathways.
References
- 1. guidechem.com [guidechem.com]
- 2. 40320-60-3|1-Benzhydrylazetidin-3-one|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3 | Chemsrc [chemsrc.com]
- 5. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 7. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Swern oxidation conditions to avoid side reactions
Technical Support Center: Swern Oxidation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Swern oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the Swern oxidation and what are its main advantages?
The Swern oxidation is a widely used chemical reaction that oxidizes primary alcohols to aldehydes and secondary alcohols to ketones.[1][2][3] It employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (Et₃N).[4] Key advantages include exceptionally mild reaction conditions, broad functional group tolerance, and the prevention of over-oxidation of aldehydes to carboxylic acids.[1][4][5][6]
Q2: What are the primary byproducts of the Swern oxidation?
The main byproducts are dimethyl sulfide ((CH₃)₂S), carbon monoxide (CO), carbon dioxide (CO₂), and the salt of the amine base used (e.g., triethylammonium chloride if triethylamine is the base).[1][6] Of these, dimethyl sulfide is known for its strong, unpleasant odor, and carbon monoxide is toxic, necessitating that the reaction be performed in a well-ventilated fume hood.[1][3][6]
Q3: How critical is the reaction temperature for a successful Swern oxidation?
Maintaining a low temperature (typically -78 °C with a dry ice/acetone bath) is crucial.[7] If the temperature rises above -60 °C, the activated DMSO intermediate can decompose, leading to significant side reactions, most notably the Pummerer rearrangement.[1][7][8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yields in a Swern oxidation can often be traced back to several key experimental parameters.
| Potential Cause | Recommended Solution |
| Moisture Contamination | Reagents and solvents must be anhydrous. Use freshly distilled, dry solvents and ensure all glassware is thoroughly dried. Moisture can quench the activating agent and other reactive intermediates.[7] |
| Impure Reagents | Use a fresh, high-purity bottle of oxalyl chloride. Old bottles may contain hydrolyzed oxalic acid, which will reduce the amount of activated DMSO species and require additional base.[9] |
| Incorrect Stoichiometry | Carefully check the stoichiometry. Typically, 1.1-1.5 equivalents of the activating agent (e.g., oxalyl chloride), 2-3 equivalents of DMSO, and 5 or more equivalents of the amine base are used relative to the alcohol.[4][10] |
| Insufficient Reaction Time | Allow adequate time for each step. After adding the alcohol, stir for 30-60 minutes before adding the base to ensure complete formation of the alkoxysulfonium salt.[7][10] |
| Poor Mixing | The reaction mixture can become viscous. Ensure vigorous and efficient stirring throughout the entire process to maintain homogeneity.[7] |
Issue 2: Formation of a Methylthiomethyl (MTM) Ether Side Product
The formation of MTM ethers is a classic sign of a compromised Swern oxidation, arising from the Pummerer rearrangement.
| Potential Cause | Recommended Solution |
| Elevated Temperature | This is the most common cause. The Pummerer rearrangement is favored at temperatures above -60 °C.[7][8] Strictly maintain the reaction temperature at -78 °C during the activation and alcohol addition steps. |
| Incorrect Order of Addition | Do not add the triethylamine base until after the alcohol has had sufficient time to react with the activated DMSO. Premature addition of the base can promote side reactions.[3] |
| Solvent Polarity | The formation of MTM ethers can be minimized by using solvents of low polarity, such as dichloromethane (CH₂Cl₂).[11] |
Issue 3: Epimerization of an α-Stereocenter
For substrates with a stereocenter adjacent (alpha) to the alcohol being oxidized, epimerization can be a significant issue, leading to a loss of stereochemical purity in the final ketone.
| Potential Cause | Recommended Solution |
| Base Choice | Triethylamine (Et₃N) can sometimes facilitate epimerization at the alpha-carbon.[1] |
| Use a Bulkier Base | Switching to a bulkier, more sterically hindered base, such as diisopropylethylamine (DIPEA or Hünig's base), can effectively mitigate or prevent this side reaction.[1][12] |
Below is a troubleshooting workflow to diagnose and resolve common issues encountered during the Swern oxidation.
Caption: Troubleshooting workflow for Swern oxidation.
Experimental Protocols
Standard Swern Oxidation Protocol
This protocol is a general guideline for the oxidation of a primary or secondary alcohol.
Materials:
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl Chloride
-
Alcohol substrate
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnels, and a dry ice/acetone bath.
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, a thermometer, and septa for reagent addition. Maintain a positive pressure of inert gas throughout the reaction.
-
Activation: Charge the flask with anhydrous CH₂Cl₂ and cool it to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.2-1.5 eq) dropwise.[4]
-
Slowly add a solution of anhydrous DMSO (2.5-3.0 eq) in CH₂Cl₂ via syringe or dropping funnel, ensuring the internal temperature does not rise above -60 °C.[4] Stir the resulting mixture for 10-15 minutes.
-
Alcohol Addition: Add a solution of the alcohol (1.0 eq) in CH₂Cl₂ dropwise, again maintaining the temperature at -78 °C.[4][7]
-
Stir the reaction mixture at -78 °C for 30-60 minutes after the alcohol addition is complete.[7][10]
-
Elimination: Add triethylamine (5.0 eq) or DIPEA (5.0 eq) dropwise to the mixture.[4] A precipitate (triethylammonium chloride) may form.
-
After the addition of the base, stir the reaction for an additional 10-20 minutes at -78 °C.[10]
-
Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 30-60 minutes.[7][10]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude aldehyde or ketone, typically by flash column chromatography.
-
Deodorizing Glassware: Rinse all used glassware with a bleach solution to oxidize the malodorous dimethyl sulfide byproduct.[1]
Alternative DMSO Activating Agents
While oxalyl chloride is common, other activators can be used and may offer advantages, such as allowing for higher reaction temperatures.
| Activating Agent | Typical Temperature | Notes |
| Trifluoroacetic Anhydride (TFAA) | -30 °C | Highly reactive, but side reactions can be more prevalent.[1][8] |
| Sulfur Trioxide Pyridine Complex (SO₃·Py) | 0 °C to Room Temp. | Known as the Parikh-Doering oxidation; conditions are very mild.[1][13] |
| Cyanuric Chloride (TCT) | -30 °C | A cheaper, less hazardous alternative to oxalyl chloride.[14] |
| Dicyclohexylcarbodiimide (DCC) | Room Temp. | Known as the Pfitzner-Moffatt oxidation; requires an acid catalyst.[1][13] |
This information is intended to aid trained chemists. Always follow appropriate laboratory safety procedures.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. A Mild and Efficient Alternative to the Classical Swern Oxidation [organic-chemistry.org]
Technical Support Center: Scale-up Synthesis of 1-Benzylazetidin-3-one
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of 1-Benzylazetidin-3-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic route involves a two-step process:
-
Formation of 1-Benzylazetidin-3-ol: This intermediate is typically synthesized via the reaction of benzylamine with a suitable three-carbon electrophile, such as epichlorohydrin, followed by intramolecular cyclization. An optimized, robust process for this step is crucial for the overall efficiency of the synthesis.[1]
-
Oxidation of 1-Benzylazetidin-3-ol: The final step is the oxidation of the secondary alcohol to the desired ketone, this compound. Common methods for this transformation include Swern-type oxidations, such as the Parikh-Doering oxidation.[2][3]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several key challenges:
-
Exothermic Reactions: The oxidation of 1-Benzylazetidin-3-ol is often exothermic. Managing heat dissipation in large reactors is critical to prevent temperature excursions that can lead to side reactions and impurity formation.
-
Impurity Profile: The impurity profile can change significantly upon scale-up. Impurities that are minor at the lab scale can become major contaminants in a larger batch, complicating purification.
-
Reagent Stoichiometry and Addition: Maintaining optimal reagent stoichiometry and controlling the addition rate of reagents is more challenging in large vessels, potentially impacting yield and purity.
-
Work-up and Product Isolation: Isolating the product from large volumes of solvents and byproducts can be difficult. The choice of extraction solvents and crystallization conditions often needs to be re-optimized for larger scales.
-
Material Handling: Handling large quantities of reagents, some of which may be hazardous or have unpleasant odors (e.g., dimethyl sulfide from Swern oxidation), requires appropriate engineering controls and safety protocols.[4]
Q3: Which oxidation method is most suitable for the large-scale synthesis of this compound?
A3: The choice of oxidation method for scale-up depends on a balance of factors including safety, cost, yield, and purity.
-
Parikh-Doering Oxidation: This method is often preferred for large-scale synthesis because it can be conducted at non-cryogenic temperatures (typically 0 °C to room temperature), making it operationally simpler and safer than the Swern oxidation.[5] However, it may require a large excess of reagents.
-
Swern Oxidation: While highly effective at the lab scale, the Swern oxidation's requirement for cryogenic temperatures (-78 °C) and the generation of foul-smelling dimethyl sulfide and toxic carbon monoxide make it less desirable for large-scale production due to safety and environmental concerns.[4][6]
Troubleshooting Guide
Problem 1: Low Yield in the Oxidation Step
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress by TLC or HPLC. If the reaction has stalled, consider adding a small additional portion of the oxidizing agent. |
| Degradation of product | The reaction temperature may be too high, or the reaction time may be too long. Ensure efficient cooling and quench the reaction as soon as the starting material is consumed. |
| Sub-optimal reagent quality | Impurities in reagents, such as water in solvents or aged oxidizing agents, can negatively impact the reaction. Use freshly purified or high-quality reagents. |
| Poor mixing | Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions. Ensure the stirrer speed and design are appropriate for the reactor size and viscosity of the reaction mixture. |
Problem 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Side reactions due to temperature excursion | Improve temperature control by adjusting the addition rate of reagents, using a more efficient cooling system, or scaling down the batch size until the exotherm can be managed. |
| Formation of over-oxidized or by-products | Re-evaluate the stoichiometry of the oxidizing agent. An excess of oxidant can lead to unwanted side reactions. |
| Impurities from starting materials | Ensure the purity of the 1-Benzylazetidin-3-ol starting material is high, as impurities can be carried through to the final product. |
| Inefficient work-up and purification | Optimize the extraction and crystallization procedures. Consider using a different solvent system or performing a re-crystallization to improve purity. A chromatography-free purification process is ideal for large-scale synthesis.[1][7] |
Data Presentation
Table 1: Comparison of Oxidation Methods for 1-Benzylazetidin-3-ol (Lab Scale - 10g)
| Oxidation Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Considerations |
| Swern Oxidation | -78 | 2 - 4 | 90 - 95 | >98 | Requires cryogenic temperatures; produces dimethyl sulfide.[4] |
| Parikh-Doering | 0 to RT | 4 - 8 | 85 - 92 | >97 | Milder conditions; may require excess reagents.[5] |
| TEMPO-mediated | RT | 6 - 12 | 80 - 88 | >96 | "Green" alternative; can be slower. |
Table 2: Indicative Scale-up Parameters for Parikh-Doering Oxidation of 1-Benzylazetidin-3-ol
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Yield (%) | 85 - 92 | 80 - 88 |
| Purity (%) | >97 | >96 |
| Reaction Time (h) | 4 - 8 | 6 - 10 |
| Max Temperature (°C) | 25 | 30 |
| Key Challenge | Reagent purity | Heat management, mixing |
Experimental Protocols
Key Experiment: Parikh-Doering Oxidation of 1-Benzylazetidin-3-ol (Multi-gram scale)
This protocol is a representative procedure and may require optimization based on specific laboratory and scale-up equipment.
Materials:
-
1-Benzylazetidin-3-ol
-
Sulfur trioxide pyridine complex (SO3·py)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 1-Benzylazetidin-3-ol (1 equivalent) in a mixture of anhydrous DMSO (5-10 equivalents) and anhydrous DCM, add triethylamine (3-5 equivalents) at 0 °C under a nitrogen atmosphere.
-
Add the sulfur trioxide pyridine complex (2-3 equivalents) portion-wise to the reaction mixture, maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
Identifying and minimizing impurities in 1-Benzylazetidin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities in 1-Benzylazetidin-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic route to this compound is the oxidation of its precursor, 1-Benzylazetidin-3-ol. Common oxidation methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-mediated oxidation. The choice of oxidant can influence the impurity profile of the final product.
Q2: What are the potential process-related impurities in the synthesis of this compound?
A2: Process-related impurities can originate from starting materials, intermediates, by-products, and reagents. Key potential impurities include:
-
Unreacted 1-Benzylazetidin-3-ol: Incomplete oxidation can lead to the presence of the starting alcohol in the final product.
-
By-products from the oxidation reaction: Depending on the method used, by-products such as dimethyl sulfide (from Swern oxidation) or over-oxidized products may be present.
-
Impurities from starting materials: The purity of the initial 1-Benzylazetidin-3-ol is crucial. A common impurity in its synthesis is di(3-chloro-2-hydroxypropyl) benzylamine.
Q3: How can I identify impurities in my sample of this compound?
A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying impurities. A reverse-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique helps in identifying the molecular weights of impurities, providing valuable clues to their structures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about isolated impurities.
Q4: What are the general strategies to minimize impurities?
A4: Minimizing impurities involves optimizing both the reaction and purification steps:
-
Reaction Optimization: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents to minimize side reactions.
-
Purification: Effective purification techniques are essential. Silica gel column chromatography is commonly used to separate the desired product from impurities. Recrystallization can also be an effective method for final purification.
-
High-Purity Starting Materials: Ensure the starting materials, particularly 1-Benzylazetidin-3-ol, are of high purity to avoid carrying impurities through the synthesis.
Troubleshooting Guides
Troubleshooting High Levels of Unreacted 1-Benzylazetidin-3-ol
| Observation | Potential Cause | Recommended Action |
| Significant peak corresponding to 1-Benzylazetidin-3-ol in HPLC/GC-MS | Incomplete oxidation | - Increase the equivalents of the oxidizing agent.- Extend the reaction time.- Optimize the reaction temperature. |
| Decomposition of the oxidizing agent | - Ensure the oxidizing agent is fresh and properly stored.- Use a different, more stable oxidizing agent. |
Troubleshooting Unknown Impurities
| Observation | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC or GC-MS chromatograms | Side reactions during synthesis | - Analyze the reaction mechanism to predict potential by-products.- Use LC-MS and NMR to identify the structure of the unknown impurity. |
| Degradation of the product | - Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products.[1][2] | |
| Contamination from solvents or reagents | - Use high-purity solvents and reagents.- Run blank experiments to check for contamination. |
Troubleshooting Degradation Issues
| Stress Condition | Potential Degradation Products | Minimization Strategies |
| Acidic Hydrolysis | Ring-opening products, de-benzylation | - Avoid prolonged exposure to strong acids.- Maintain a neutral or slightly basic pH during work-up and storage. |
| Basic Hydrolysis | Ring-opening products | - Avoid prolonged exposure to strong bases. |
| Oxidation | N-oxide formation, ring cleavage | - Store the compound under an inert atmosphere (e.g., nitrogen or argon).- Avoid exposure to oxidizing agents and air. |
| Thermal Stress | Decomposition, polymerization | - Store at recommended temperatures.- Avoid excessive heating during purification (e.g., distillation). |
| Photolytic Stress | Photodegradation products | - Protect the compound from light by using amber vials or storing it in the dark. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation
-
Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Activation: Slowly add dimethyl sulfoxide (DMSO) (2.2 eq.) to the cooled solution and stir for 15 minutes.
-
Addition of Alcohol: Add a solution of 1-Benzylazetidin-3-ol (1.0 eq.) in DCM dropwise to the reaction mixture at -78 °C. Stir for 1 hour.
-
Quenching: Add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes gradient).
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Note: This is a starting point; method optimization may be required for specific impurity profiles.
Data Presentation
Table 1: Potential Impurities in this compound and their Origin
| Impurity Name | Structure | Potential Origin | Typical Analytical Technique |
| 1-Benzylazetidin-3-ol | C₁₀H₁₃NO | Unreacted starting material | HPLC, GC-MS |
| Di(3-chloro-2-hydroxypropyl) benzylamine | C₁₃H₂₀Cl₂NO₂ | Impurity from precursor synthesis | LC-MS |
| This compound N-oxide | C₁₀H₁₁NO₂ | Oxidative degradation | LC-MS |
| Benzaldehyde | C₇H₆O | De-benzylation and oxidation | GC-MS |
| Ring-opened products | Various | Acidic or basic hydrolysis | LC-MS |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship of impurity formation in this compound synthesis.
Caption: Troubleshooting workflow for identifying and addressing impurities.
References
Troubleshooting low conversion rates in 1-Benzylazetidin-3-one reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzylazetidin-3-one reactions. The information is designed to help resolve common issues, particularly low conversion rates, and to provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is through the oxidation of 1-Benzylazetidin-3-ol. Common oxidation reagents for this transformation include those used in Swern or Parikh-Doering oxidations, as well as TEMPO-based systems.[1]
Q2: What are the critical parameters to control during the oxidation of 1-Benzylazetidin-3-ol?
A2: Temperature, reagent stoichiometry, and the purity of the starting material are critical. For instance, in Swern-type oxidations, maintaining a very low temperature (typically -78 °C) during the addition of reagents is crucial to prevent side reactions.[2] In TEMPO-based oxidations, the temperature can also influence the formation of byproducts.[1]
Q3: I am observing a significant amount of unreacted 1-Benzylazetidin-3-ol in my reaction mixture. What could be the cause?
A3: This indicates a low conversion rate. Potential causes include impure or degraded reagents, insufficient equivalents of the oxidizing agent, a reaction temperature that is too low, or a reaction time that is too short. It is also possible that the starting material is impure.
Q4: Are there any known stable byproducts that can form during the synthesis of this compound?
A4: Yes, in certain oxidation reactions, byproducts can form. For example, in a TEMPO-based oxidation of a similar azetidine derivative, the formation of a tert-butyl 5-oxooxazolidine-3-carboxylate byproduct was observed.[1] The formation of this byproduct was found to be temperature-dependent.
Troubleshooting Guide for Low Conversion Rates
This guide addresses specific issues that can lead to low conversion rates in the synthesis of this compound, primarily through the oxidation of 1-Benzylazetidin-3-ol.
Issue 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Degraded or Impure Reagents | Use freshly opened or properly stored reagents. For Swern oxidation, ensure the oxalyl chloride or trifluoroacetic anhydride is of high purity and the dimethyl sulfoxide (DMSO) is anhydrous. |
| Incorrect Reaction Temperature | For Swern-type oxidations, maintain a temperature of -78 °C during reagent addition. Allowing the temperature to rise prematurely can lead to reagent decomposition and side reactions. For other oxidation methods, consult the specific protocol for the optimal temperature range. |
| Insufficient Oxidizing Agent | Ensure the correct stoichiometry of the oxidizing agent is used. It is often necessary to use a slight excess of the oxidant. |
| Poor Quality Starting Material | Verify the purity of the 1-Benzylazetidin-3-ol starting material by techniques such as NMR or melting point analysis. Impurities can interfere with the reaction. |
Issue 2: Presence of Multiple Spots on TLC, Including Starting Material
| Possible Cause | Recommended Solution |
| Side Reactions Due to Temperature | As mentioned, carefully control the reaction temperature. In some cases, a lower temperature may be optimal to minimize byproduct formation.[1] |
| Incorrect Work-up Procedure | Ensure the quenching step is performed correctly and at the appropriate temperature to neutralize any remaining reactive species. An improper work-up can lead to product degradation. |
| Moisture in the Reaction | For moisture-sensitive reactions like the Swern oxidation, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation
This protocol is a general guideline for the Swern oxidation of 1-Benzylazetidin-3-ol.
Materials:
-
1-Benzylazetidin-3-ol
-
Oxalyl chloride or trifluoroacetic anhydride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Slowly add a solution of 1-Benzylazetidin-3-ol (1.0 equivalent) in anhydrous DCM to the reaction mixture, again maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1 hour.
-
Add triethylamine (5.0 equivalents) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Temperature on Product/Byproduct Ratio in a TEMPO-based Oxidation of a Related Azetidine Derivative[1]
| Entry | Temperature (°C) | Product (%) | Byproduct (%) |
| 1 | -15 | 95 | 5 |
| 2 | -10 | 95 | 5 |
| 3 | 0 | 90 | 10 |
| 4 | 10 | 85 | 15 |
Note: This data is for a related N-Boc protected azetidin-3-ol and serves as an illustrative example of the importance of temperature control.
Visualizations
Caption: Experimental Workflow for Swern Oxidation.
Caption: Troubleshooting Low Conversion Rates.
References
Technical Support Center: Managing the Removal of the N-Benzyl Protecting Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the N-benzyl (Bn) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-benzyl group removal?
A1: The most prevalent methods for N-benzyl deprotection include catalytic hydrogenation, dissolving metal reduction, and oxidative cleavage.[1][2][3] Catalytic hydrogenation, particularly using palladium on carbon (Pd/C), is a widely used green and sustainable method.[4] Catalytic transfer hydrogenation offers a safer alternative to using hydrogen gas.[5][6][7][8] Dissolving metal reductions, such as sodium in liquid ammonia, are also effective but can involve harsh conditions.[2][9] Oxidative methods provide an alternative when reductive conditions are not suitable.[1][3][10]
Q2: My catalytic hydrogenation reaction is slow or incomplete. What are the potential causes and solutions?
A2: Slow or incomplete N-debenzylation via catalytic hydrogenation can stem from several factors:
-
Catalyst Activity: The palladium catalyst may be old or deactivated.[11][12] Using a fresh batch of catalyst or switching to a more active form like Pearlman's catalyst (Pd(OH)₂/C) can improve results.[13][14] A combination of Pd/C and Pd(OH)₂/C has also been reported to be more efficient than either catalyst alone.[14]
-
Catalyst Poisoning: Impurities in the starting material or solvents, particularly sulfur compounds, can poison the catalyst.[13] Thorough purification of the substrate and using high-purity solvents are crucial. Amines themselves can act as mild catalyst poisons, and performing the reaction in an acidified solution can mitigate this.[11]
-
Solubility Issues: The starting material and the deprotected product have significantly different polarities, which can lead to solubility problems in the reaction solvent, hindering access to the catalyst surface.[13] Using a solvent system that can dissolve both, such as mixtures of MeOH, EtOH, EtOAc, or THF, is important.[13]
-
Insufficient Hydrogen Pressure or Agitation: Atmospheric pressure may not be sufficient for complete reaction.[13] Using a Parr apparatus to increase hydrogen pressure can be beneficial.[13] Vigorous stirring is also essential to ensure proper mixing and contact with the catalyst.[11]
-
Reaction Conditions: Increasing the reaction temperature or the catalyst loading can also drive the reaction to completion.[13]
Q3: Can I use catalytic transfer hydrogenation for N-debenzylation? What are the advantages?
A3: Yes, catalytic transfer hydrogenation is a well-established method for N-benzyl group removal.[8][15] It offers a significant advantage in that it avoids the use of flammable and potentially hazardous hydrogen gas.[6] Common hydrogen donors include ammonium formate, formic acid, cyclohexene, and 1,4-cyclohexadiene.[5][7][15] This method is carried out under neutral conditions and can be rapid and versatile for a wide variety of compounds.[15]
Q4: Are there alternatives to palladium-based catalysts for hydrogenation?
A4: While palladium catalysts are most common, other catalysts can be used. For instance, Raney Nickel is a more cost-effective option, although it may exhibit different selectivity.[16]
Q5: When should I consider non-hydrogenation methods for debenzylation?
A5: Non-hydrogenation methods are necessary when the substrate contains functional groups that are sensitive to reduction, such as alkenes, alkynes, or certain nitro groups.[17] In such cases, oxidative cleavage using reagents like cerium ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be employed.[1][3][10][18] Lewis acids have also been used for this purpose.[1]
Troubleshooting Guides
Guide 1: Incomplete Deprotection in Catalytic Hydrogenation
This guide provides a systematic approach to troubleshoot incomplete N-benzyl deprotection when using catalytic hydrogenation.
Caption: Troubleshooting workflow for incomplete catalytic debenzylation.
Guide 2: Choosing the Right Debenzylation Method
This guide helps in selecting an appropriate debenzylation method based on the substrate's functional group compatibility.
Caption: Decision tree for selecting a debenzylation method.
Data Presentation
Table 1: Comparison of Catalytic Hydrogenation Methods for N-Debenzylation
| Method | Catalyst | Hydrogen Source | Typical Solvent(s) | Pressure | Temperature (°C) | Advantages | Disadvantages |
| Standard Hydrogenation | 10% Pd/C | H₂ gas | MeOH, EtOH, EtOAc | Atmospheric or elevated | Room Temp - 60 | High efficiency, clean reaction | Requires H₂ gas, potential for catalyst poisoning |
| Transfer Hydrogenation | 10% Pd/C | Ammonium formate | MeOH | Atmospheric | Reflux | No H₂ gas needed, neutral conditions | May require higher temperatures |
| Pearlman's Catalyst | 20% Pd(OH)₂/C | H₂ gas | EtOH, EtOAc | Atmospheric or elevated | Room Temp - 60 | Generally more active, good for stubborn substrates | More expensive than Pd/C |
Experimental Protocols
Protocol 1: General Procedure for N-Debenzylation using Catalytic Transfer Hydrogenation with Ammonium Formate[6][15]
-
Setup: To a round-bottom flask containing a stirred suspension of the N-benzyl protected amine (3 mmol) in dry methanol (20 mL), add 10% Pd/C (equal weight to the substrate).
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous ammonium formate (15 mmol) in a single portion.
-
Reaction: Stir the reaction mixture at reflux temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.
-
Extraction: Wash the Celite® pad with chloroform (20 mL).
-
Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the deprotected amine.
Protocol 2: General Procedure for N-Debenzylation using Catalytic Hydrogenation with H₂ Gas[6]
-
Setup: Dissolve the N-benzyl protected substrate (1.0 mmol) in a suitable solvent like methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution.
-
Inerting: Seal the flask, evacuate the system, and then backfill with hydrogen gas. Repeat this cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained by a balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen).
-
Filtration: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product. Further purification can be performed by column chromatography if necessary.
Safety Note: Palladium on carbon can be pyrophoric, especially after use. The filtered catalyst should be kept wet and handled with care to prevent ignition.[16]
Experimental Workflow Diagram
Caption: General experimental workflow for catalytic debenzylation.
References
- 1. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Benzyl group - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 9. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 16. benchchem.com [benchchem.com]
- 17. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Comparative ¹H and ¹³C NMR Spectral Analysis of 1-Benzhydrylazetidin-3-one and N-Boc-azetidin-3-one
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Benzhydrylazetidin-3-one and a key alternative, N-Boc-azetidin-3-one. Azetidinone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds. Understanding their spectral characteristics is crucial for structural elucidation and the development of novel derivatives.
Note on Analyzed Compound: While the topic specifies 1-Benzylazetidin-3-one, publicly available, comprehensive ¹H and ¹³C NMR spectral data for this specific compound is limited. Therefore, this guide utilizes the closely related and well-characterized 1-Benzhydrylazetidin-3-one as a representative analogue. The benzhydryl group (diphenylmethyl) shares significant structural and electronic similarities with the benzyl group, providing a valuable comparative insight.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for 1-Benzhydrylazetidin-3-one and N-Boc-azetidin-3-one.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1-Benzhydrylazetidin-3-one | CDCl₃ | 7.48 - 7.22 | m | 10H | Ar-H |
| 4.60 | s | 1H | CH (benzhydryl) | ||
| 4.01 | s | 4H | CH₂ (azetidine ring) | ||
| N-Boc-azetidin-3-one | CDCl₃ | 4.25 | s | 4H | CH₂ (azetidine ring) |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 1-Benzhydrylazetidin-3-one | CDCl₃ | 205.0 | C=O (azetidine ring) |
| 140.5 | Ar-C (quaternary) | ||
| 128.8 | Ar-CH | ||
| 127.8 | Ar-CH | ||
| 127.5 | Ar-CH | ||
| 75.0 | CH (benzhydryl) | ||
| 65.0 | CH₂ (azetidine ring) | ||
| N-Boc-azetidin-3-one | CDCl₃ | 205.5 | C=O (azetidine ring) |
| 156.0 | C=O (Boc) | ||
| 80.5 | C(CH₃)₃ (Boc) | ||
| 65.2 | CH₂ (azetidine ring) | ||
| 28.3 | C(CH₃)₃ (Boc) |
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectra were acquired on a standard NMR spectrometer operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.
¹H NMR Acquisition: Proton NMR spectra were recorded using a standard pulse sequence. Key parameters included a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
¹³C NMR Acquisition: Carbon-13 NMR spectra were obtained with proton decoupling. A spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds were typically employed. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ = 77.16 ppm).
Visualization of Molecular Structures and Key NMR Correlations
The following diagrams illustrate the chemical structures of the analyzed compounds and highlight the key proton and carbon environments as determined by NMR spectroscopy.
Caption: 1-Benzhydrylazetidin-3-one Structure and NMR Assignments
Caption: N-Boc-azetidin-3-one Structure and NMR Assignments
Confirming the Molecular Weight of 1-Benzylazetidin-3-one: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development, accurate confirmation of a compound's molecular weight is a critical step in synthesis and characterization. This guide provides a comparative analysis of three common analytical techniques for determining the molecular weight and confirming the elemental composition of the small organic molecule, 1-Benzylazetidin-3-one (C₁₀H₁₁NO, Theoretical Molecular Weight: 161.20 g/mol ). We will explore the principles, performance, and experimental protocols of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of Mass Spectrometry, DOSY-NMR, and Elemental Analysis for the characterization of small molecules like this compound.
| Feature | Mass Spectrometry (e.g., ESI-MS) | NMR Spectroscopy (DOSY) | Elemental Analysis (CHN Analysis) |
| Primary Information | Mass-to-charge ratio (m/z) | Diffusion coefficient (related to size) | Percentage of C, H, N |
| Accuracy | High (often to several decimal places) | Moderate (error can be ±5-30%)[1] | High (typically within ±0.4%)[2][3] |
| Sensitivity | Very high (picomole to femtomole range) | Lower (micromole to nanomole range) | Moderate (milligram sample required) |
| Sample Requirement | Micrograms or less | Milligrams | Milligrams |
| Information Provided | Molecular weight, fragmentation pattern | Molecular size/shape, mixture analysis | Empirical and molecular formula |
| Throughput | High | Moderate to Low | Moderate |
| Cost (Instrument) | High | Very High | Moderate |
| Key Advantage | Direct measurement of molecular weight | Non-destructive, solution-state analysis | Confirms elemental composition |
Experimental Protocols
Mass Spectrometry (Electrospray Ionization - ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar small molecules like this compound, as it typically produces the protonated molecular ion ([M+H]⁺) with minimal fragmentation.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets.
-
Desolvation: A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. For this compound, a prominent peak at m/z 162.2 (for [M+H]⁺) would be expected.
NMR Spectroscopy (Diffusion-Ordered Spectroscopy - DOSY)
DOSY is an NMR technique that separates the signals of different species in a solution based on their diffusion rates, which is related to their size and shape. This can be used to estimate the molecular weight of a compound.[1][4]
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a known concentration. An internal standard with a known diffusion coefficient may also be added.
-
NMR Data Acquisition: A series of pulsed-field gradient NMR experiments are performed. The strength of the gradients is varied systematically.
-
Data Processing: The decay of the NMR signal intensity as a function of the gradient strength is analyzed for each resonance. This decay rate is directly proportional to the diffusion coefficient of the molecule.
-
Molecular Weight Estimation: The diffusion coefficient of this compound is determined. By comparing this to the diffusion coefficients of known molecular weight standards (either internal or from a pre-established calibration curve), an estimated molecular weight can be calculated.
Elemental Analysis (Combustion Analysis)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. This data is used to determine the empirical formula and, in conjunction with molecular weight information, the molecular formula.[5]
Methodology:
-
Sample Preparation: A small, accurately weighed amount of pure this compound is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at a high temperature (typically around 900-1200 °C) in a stream of oxygen. This converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides.
-
Gas Separation: The combustion products are passed through a series of columns that separate the CO₂, H₂O, and N₂.
-
Detection: The amount of each gas is measured by a thermal conductivity detector.
-
Calculation: The percentages of C, H, and N in the original sample are calculated from the amounts of CO₂, H₂O, and N₂ produced. For this compound (C₁₀H₁₁NO), the theoretical percentages are approximately: C = 74.51%, H = 6.88%, N = 8.69%. The experimental values should be within ±0.4% of these values for confirmation.[2][3]
Workflow for Molecular Weight Confirmation
The following diagram illustrates a typical workflow for confirming the molecular weight and identity of a newly synthesized small molecule like this compound.
Caption: Workflow for the confirmation of molecular weight and structure of this compound.
References
- 1. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Stoichiometry: Elemental Analysis [chm.davidson.edu]
Analytical methods for determining the purity of 1-Benzylazetidin-3-one
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For novel compounds such as 1-Benzylazetidin-3-one, a versatile building block in medicinal chemistry, robust analytical methods are paramount to ensure the quality, safety, and efficacy of subsequent applications. This guide provides a comparative overview of three powerful analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Physicochemical Properties of this compound
| Property | Value |
| Synonym | 1-Benzhydrylazetidin-3-one |
| Molecular Formula | C₁₆H₁₅NO |
| Molecular Weight | 237.30 g/mol |
| Appearance | Solid |
| Melting Point | 75.0-79.0 °C |
| Boiling Point | 351.9 °C at 760 mmHg |
| Solubility | Soluble in organic solvents such as heptane/ethyl acetate and methanol. |
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of potential impurities. The following table summarizes the key aspects of the proposed HPLC, GC-MS, and qNMR methods for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Quantification based on the integral of NMR signals relative to a certified internal standard. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a volatile solvent; potential for derivatization to increase volatility. | Dissolution in a deuterated solvent with a known amount of an internal standard. |
| Instrumentation | HPLC system with a UV detector. | GC system coupled to a mass spectrometer. | High-field NMR spectrometer. |
| Key Advantages | High resolution, suitable for non-volatile and thermally labile compounds, widely available. | High sensitivity and selectivity, provides structural information of impurities. | Highly accurate and precise, non-destructive, requires no specific reference standard of the analyte. |
| Key Limitations | Requires a chromophore for UV detection, potential for co-elution of impurities. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity compared to chromatographic methods, higher instrument cost. |
| Estimated Limit of Detection | ~0.01% | ~0.001% | ~0.1% |
| Estimated Analysis Time per Sample | 15-30 minutes | 20-40 minutes | 10-20 minutes |
Experimental Protocols
Detailed methodologies for each of the proposed analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is proposed based on the presence of a benzhydryl group in the molecule, which should exhibit strong UV absorbance.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm. The UV spectrum of the structurally related compound benzophenone shows a strong absorption around 250 nm.[1][2]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
Workflow Diagram:
Caption: HPLC analysis workflow for this compound purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given the relatively high boiling point of this compound, this method may require a high-temperature column and injector, or derivatization to enhance volatility. The protocol below is for direct injection.
Instrumentation:
-
GC system with a split/splitless injector and a capillary column, coupled to a mass spectrometer (e.g., quadrupole).
Chromatographic and Spectrometric Conditions:
-
Column: Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 10 minutes.
-
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
Workflow Diagram:
Caption: GC-MS analysis workflow for this compound purity.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement and can provide a direct measure of purity against a certified internal standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
Spectral Width: Appropriate to cover all signals of interest.
-
Data Processing: Manual phasing and baseline correction are crucial. Integration of non-overlapping signals of the analyte and the internal standard.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable amount (e.g., 5-10 mg) of the certified internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent, cap the tube, and gently agitate to ensure complete dissolution.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Workflow Diagram:
Caption: qNMR analysis workflow for this compound purity.
Conclusion
The choice of the most suitable analytical method for determining the purity of this compound will depend on the specific requirements of the analysis. HPLC offers a good balance of resolution and accessibility for routine quality control. GC-MS provides superior sensitivity and structural elucidation capabilities for impurity profiling, although the high boiling point of the analyte may pose a challenge. qNMR stands out as a primary method for obtaining highly accurate and precise purity values without the need for a specific reference standard of this compound, making it an excellent tool for the certification of reference materials. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.
References
A Comparative Guide to 1-Benzylazetidin-3-one and 1-Boc-azetidin-3-one in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Azetidine scaffolds are prevalent in numerous biologically active compounds, making their protected ketone derivatives, specifically 1-Benzylazetidin-3-one and 1-Boc-azetidin-3-one, valuable intermediates. This guide provides an objective, data-driven comparison of these two reagents to inform their application in synthesis.
The core difference between these two molecules lies in the nature of the nitrogen-protecting group: the Benzyl (Bn) group versus the tert-Butoxycarbonyl (Boc) group. This distinction fundamentally influences their stability, reactivity, and the conditions required for their removal, thereby defining their strategic use in multi-step syntheses.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and 1-Boc-azetidin-3-one is presented below.
| Property | This compound | 1-Boc-azetidin-3-one |
| Molecular Formula | C₁₀H₁₁NO | C₈H₁₃NO₃ |
| Molecular Weight | 161.19 g/mol | 171.19 g/mol |
| Appearance | Yellow solid[1] | White to light brown crystalline powder[2] |
| Melting Point | Not widely reported | 47-51 °C[2] |
| Boiling Point | Not widely reported | 251.3±33.0 °C (Predicted)[2] |
| Solubility | Soluble in common organic solvents | Soluble in Chloroform (Sparingly), Dichloromethane (Slightly)[2] |
| Stability | Stable under standard conditions | Moisture sensitive[2] |
Synthesis of Azetidin-3-one Intermediates
Both compounds are typically synthesized via the oxidation of their corresponding 3-hydroxyazetidine precursors. The choice of the initial protecting group on the azetidine nitrogen dictates the final product.
1-Boc-azetidin-3-one is commonly prepared by oxidizing 1-Boc-azetidin-3-ol. This precursor can be synthesized by protecting azetidin-3-ol with di-tert-butyl dicarbonate (Boc₂O).[2]
This compound is synthesized by the oxidation of 1-Benzylazetidin-3-ol.[3] The precursor, 1-Benzylazetidin-3-ol, can be prepared from the reaction of benzylamine and epichlorohydrin.[3][4] Common oxidation methods for both precursors include Swern oxidation or the use of a sulfur trioxide-pyridine complex.[1][5]
Comparison of Protecting Group Stability and Cleavage
The primary distinction for synthetic utility lies in the conditions required to remove the N-protecting group. The Boc group is acid-labile, while the Benzyl group is typically removed under reductive conditions. This difference forms the basis of an "orthogonal" protection strategy, where one can be removed without affecting the other.
| Protecting Group | Cleavage Conditions | Reagents | Typical Byproducts | Stability |
| Boc | Acidolysis | TFA; HCl in Dioxane/EtOAc[6][7] | Isobutylene, CO₂, t-Butyl cation[6] | Labile to strong acids. Stable to hydrogenolysis and basic conditions.[7][8] |
| Benzyl (Bn) | Hydrogenolysis | H₂, Pd/C[9] | Toluene[9] | Stable to acidic and basic conditions. Labile to catalytic hydrogenation.[9] |
The choice between Boc and Benzyl protection is therefore a strategic one. The Boc group is ideal for syntheses where acid-sensitivity is not a concern in later steps and where orthogonality to base-labile or hydrogenolysis-labile groups is required.[7] The Benzyl group is preferred when subsequent steps involve acidic conditions and when a final deprotection via hydrogenation is feasible.[9]
Reactivity and Synthetic Applications
Both ketones serve as versatile handles for introducing substituents at the C3 position of the azetidine ring. Common transformations include:
-
Reductive Amination: To introduce diverse amine functionalities.
-
Wittig Reaction: To form exocyclic double bonds.[1]
-
Grignard/Organolithium Addition: To generate tertiary alcohols.[10]
-
Condensation Reactions: With hydroxylamines or hydrazines to form oximes and hydrazones, respectively.[1]
The electronic nature of the protecting group can subtly influence the reactivity of the ketone, though in many cases, both substrates undergo similar transformations effectively. The bulky Boc group may sterically hinder the approach of some nucleophiles compared to the benzyl group. However, the primary consideration for choosing between them is nearly always the compatibility of the protecting group with the overall synthetic plan.
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-azetidin-3-one via Swern Oxidation
-
Objective: To oxidize 1-Boc-azetidin-3-ol to 1-Boc-azetidin-3-one.
-
Methodology:
-
To a solution of oxalyl chloride (1.2 eq.) in dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise and stir for 30 minutes.
-
Add a solution of 1-Boc-azetidin-3-ol (1.0 eq.) in DCM slowly to the reaction mixture. Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) slowly. Allow the reaction to warm to 0 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
-
Protocol 2: Deprotection of 1-Boc-azetidin-3-one using HCl
-
Objective: To remove the Boc protecting group to yield azetidin-3-one hydrochloride.
-
Methodology:
-
Dissolve 1-Boc-azetidin-3-one (1.0 eq.) in a suitable organic solvent such as ethyl acetate or 1,4-dioxane.
-
Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) (2-3 eq.) at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
The product, azetidin-3-one hydrochloride, often precipitates from the solution and can be collected by filtration.
-
Wash the solid with a cold solvent (e.g., diethyl ether) and dry under vacuum.
-
Protocol 3: Deprotection of this compound via Hydrogenolysis
-
Objective: To remove the Benzyl protecting group to yield azetidin-3-one.
-
Methodology:
-
Dissolve this compound (1.0 eq.) in a solvent such as methanol or ethanol.
-
Add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected azetidin-3-one.
-
Conclusion and Recommendations
The choice between this compound and 1-Boc-azetidin-3-one is a strategic decision based on the planned synthetic route.
Choose 1-Boc-azetidin-3-one when:
-
The synthetic route requires a protecting group that is stable to basic and reductive conditions.
-
An acid-labile protecting group is needed for orthogonal deprotection strategies.
-
The final deprotection step can be performed under acidic conditions without affecting other functionalities.
Choose this compound when:
-
The synthetic route involves acidic or other conditions that would cleave a Boc group.
-
The target molecule is sensitive to acidic deprotection conditions.
-
The presence of reducible functional groups (e.g., alkynes, alkenes, nitro groups) is not a concern during the final deprotection step.
By carefully considering the stability and cleavage methods of the Benzyl and Boc protecting groups, researchers can effectively leverage these valuable azetidinone intermediates to build complex molecular architectures for drug discovery and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. tert-Butyl 3-oxoazetidine-1-carboxylate | N-Boc-3-azetidinone | Azetidines | Ambeed.com [ambeed.com]
Advantages of the N-benzyl protecting group over other protecting groups
In the landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis and complex molecule construction, the judicious selection of protecting groups is paramount to success. The N-benzyl (Bn) group, a long-standing workhorse in the chemist's toolkit, offers a unique combination of stability and selective reactivity that often renders it superior to other common amine protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). This guide provides a comprehensive comparison, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
At a Glance: N-Benzyl vs. Other Common N-Protecting Groups
The primary distinction between the N-benzyl group and other popular protecting groups lies in its cleavage conditions, which underpins its utility in orthogonal synthesis strategies. While Boc is acid-labile, Fmoc is base-labile, and Cbz is readily cleaved by catalytic hydrogenolysis, the N-benzyl group exhibits broader stability and can be removed under more specific reductive conditions.
| Protecting Group | Structure | Typical Introduction Reagents | Key Stability Characteristics | Primary Cleavage Method(s) |
| N-Benzyl (Bn) | -CH₂Ph | Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base | Stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. | Catalytic hydrogenolysis (H₂, Pd/C), often requiring more forcing conditions than Cbz cleavage. Dissolving metal reduction (Na/NH₃). |
| tert-Butoxycarbonyl (Boc) | -C(O)OᵗBu | Di-tert-butyl dicarbonate (Boc₂O) | Stable to catalytic hydrogenolysis and basic conditions. | Acidolysis (e.g., trifluoroacetic acid (TFA), HCl in dioxane).[1] |
| Benzyloxycarbonyl (Cbz or Z) | -C(O)OCH₂Ph | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions. | Catalytic hydrogenolysis (H₂, Pd/C).[1] |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | -C(O)OCH₂-Fm | Fmoc-Cl, Fmoc-OSu | Stable to acidic conditions and catalytic hydrogenolysis. | Base-catalyzed elimination (e.g., piperidine in DMF).[1] |
Performance Under Pressure: A Quantitative Comparison
The choice of a protecting group can significantly influence reaction yields and efficiency. The following tables provide a summary of quantitative data for the deprotection of various N-protected amines, highlighting the conditions and outcomes for the N-benzyl group in comparison to its counterparts.
Table 1: Comparison of N-Benzyl and N-Cbz Deprotection by Catalytic Hydrogenolysis
| Substrate | Protecting Group | Catalyst | Hydrogen Source | Solvent | Time | Yield (%) | Reference |
| N-protected Dioctylamine | N-Benzyl | 10% Pd/C + 10% Nb₂O₅/C | H₂ (balloon) | MeOH | 1 h | >99 | [2] |
| N-protected Dioctylamine | N-Cbz | 10% Pd/C + 10% Nb₂O₅/C | H₂ (balloon) | MeOH | 1 h | >99 | [2] |
| N-protected N-methylaniline | N-Benzyl | 10% Pd/C + 10% Nb₂O₅/C | H₂ (balloon) | MeOH | 1 h | >99 | [2] |
Note: The addition of niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly facilitate the hydrogenative deprotection of N-benzyl groups.[2]
Table 2: Catalytic Transfer Hydrogenation for N-Benzyl Deprotection
This method offers a convenient alternative to using flammable hydrogen gas.
| N-Benzyl Derivative | Product | Reaction Time | Yield (%) | Reference |
| N-Benzylaniline | Aniline | 10 min | 95 | [3] |
| N-Benzylpiperidine | Piperidine | 30 min | 92 | [3] |
| N,N-Dibenzylaniline | N-Benzylaniline | 15 min | 94 | [3] |
| N-Benzyl-L-phenylalanine | L-Phenylalanine | 15 min | 96 | [3] |
Experimental Protocols
Protocol 1: N-Benzylation of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve the primary amine in acetonitrile.
-
Add potassium carbonate to the solution.
-
Add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the N-benzylated amine. A typical reported yield for this type of reaction is in the range of 71-97%.[2]
Protocol 2: Deprotection of an N-Benzyl Group by Catalytic Transfer Hydrogenation
Materials:
-
N-benzyl protected amine (3 mmol)
-
10% Palladium on carbon (Pd/C) (equal weight to the substrate)
-
Anhydrous ammonium formate (15 mmol)
-
Dry methanol (20 mL)
Procedure:
-
To a stirred suspension of the N-benzyl compound and 10% Pd/C in dry methanol, add anhydrous ammonium formate in a single portion under a nitrogen atmosphere.[3][4]
-
Stir the resulting reaction mixture at reflux temperature.[4]
-
After completion of the reaction, cool the mixture to room temperature and filter the catalyst through a pad of Celite®.[3][4]
-
Wash the Celite® pad with chloroform.
-
Combine the organic filtrates and evaporate under reduced pressure to yield the deprotected amine.[3]
Orthogonality and Strategic Applications
A significant advantage of the N-benzyl group is its role in orthogonal protection strategies, allowing for the selective removal of other protecting groups in its presence.
Caption: Orthogonal deprotection of an N-Boc, N-Bn protected amine.
In peptide synthesis, the Boc/Bzl strategy is considered "quasi-orthogonal". The Nα-Boc group is removed with a moderate acid like TFA, while the more robust side-chain benzyl groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[5][6] This differential lability allows for a degree of selective deprotection.
Caption: Workflow of Solid-Phase Peptide Synthesis using the Boc/Bzl Strategy.
Concluding Remarks
The N-benzyl protecting group offers a robust and versatile option for amine protection. Its stability to a broad range of reaction conditions, coupled with specific and efficient deprotection methods, provides a distinct advantage over other commonly used protecting groups. While harsher conditions may sometimes be required for its removal compared to the Cbz group, this very stability is often a desirable feature in complex, multi-step syntheses.[7] The ability to employ the N-benzyl group in orthogonal protection schemes, particularly in tandem with the Boc group, underscores its continued importance in modern organic synthesis and drug development. The selection of the most appropriate protecting group will always be contingent on the specific synthetic strategy, including the nature of the substrate and the desired final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity Screening of 1-Benzylazetidin-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of a hypothetical series of 1-Benzylazetidin-3-one derivatives. The data presented is for illustrative purposes to demonstrate a screening workflow and potential structure-activity relationships. The experimental protocols provided are established methods for assessing anticancer and antimicrobial activities.
Introduction
Azetidinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The this compound core represents a versatile template for the development of novel therapeutic agents. This guide outlines a primary screening approach to evaluate a library of newly synthesized derivatives for two key biological activities: anticancer cytotoxicity and antimicrobial efficacy. By comparing the performance of these derivatives against standard control compounds, researchers can identify promising candidates for further development.
Anticancer Activity Screening
A common initial step in anticancer drug discovery is the evaluation of a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth or viability.[1][2]
Hypothetical Cytotoxicity Data
The following table summarizes the hypothetical cytotoxic activity of a series of this compound derivatives against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colon carcinoma). Doxorubicin, a well-established chemotherapeutic agent, is used as a positive control for comparison.[1]
| Compound ID | R-group (Substitution on Benzyl Ring) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| BZD-01 | H (Unsubstituted) | 25.4 ± 2.1 | 30.1 ± 3.5 | 28.7 ± 2.9 |
| BZD-02 | 4-Cl | 10.2 ± 1.5 | 12.5 ± 1.8 | 11.8 ± 1.3 |
| BZD-03 | 4-OCH₃ | 18.9 ± 2.3 | 22.4 ± 2.7 | 20.1 ± 2.5 |
| BZD-04 | 4-NO₂ | 8.5 ± 1.1 | 9.1 ± 1.4 | 7.9 ± 1.0 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.2 | 1.1 ± 0.3 | 0.9 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments and are purely hypothetical.
From this hypothetical data, a preliminary structure-activity relationship (SAR) can be inferred. The unsubstituted derivative BZD-01 shows modest activity. The introduction of an electron-withdrawing group at the para-position of the benzyl ring, such as chloro (BZD-02 ) and particularly nitro (BZD-04 ), appears to enhance cytotoxic activity. Conversely, an electron-donating group like methoxy (BZD-03 ) results in lower activity compared to the electron-withdrawing counterparts.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[2]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.[2]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[1]
-
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Antimicrobial Activity Screening
The antimicrobial potential of new chemical entities is typically assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[3]
Hypothetical Antimicrobial Data
The following table presents hypothetical MIC values for the this compound derivatives against two bacterial strains (Staphylococcus aureus and Escherichia coli) and one fungal strain (Candida albicans). Ciprofloxacin and Fluconazole are used as standard antibacterial and antifungal controls, respectively.
| Compound ID | R-group (Substitution on Benzyl Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| BZD-01 | H (Unsubstituted) | 64 | >128 | 128 |
| BZD-02 | 4-Cl | 16 | 32 | 64 |
| BZD-03 | 4-OCH₃ | 32 | 64 | 128 |
| BZD-04 | 4-NO₂ | 8 | 16 | 32 |
| Ciprofloxacin | (Antibacterial Control) | 1 | 0.5 | N/A |
| Fluconazole | (Antifungal Control) | N/A | N/A | 4 |
Data are purely hypothetical.
In this hypothetical antimicrobial screening, a similar SAR trend is observed. The derivative with a nitro group (BZD-04 ) shows the most potent activity against all tested microbes, followed by the chloro-substituted compound (BZD-02 ). This suggests that electron-withdrawing substituents on the benzyl ring may also be favorable for antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the broth microdilution method for determining the MIC of a compound.[3][4]
-
Preparation of Inoculum: From a fresh culture plate, suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. The final volume in each well is typically 200 µL.[3]
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).[3]
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).[3]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]
Visualizing Experimental Workflows and Pathways
Diagrams can effectively illustrate complex processes in biological screening.
Caption: Workflow for biological screening of novel compounds.
Caption: Hypothetical mechanism of action via apoptosis.
References
Comparative X-ray Crystallographic Analysis of 1-Benzylazetidin-3-one Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative framework for the X-ray crystallographic analysis of 1-benzylazetidin-3-one derivatives, a scaffold of interest in medicinal chemistry.
This publication will present a comparative analysis of two representative this compound derivatives: the parent compound, this compound (Derivative A), and a hypothetical substituted analogue, 1-benzyl-2-methylazetidin-3-one (Derivative B). While a direct side-by-side experimental study providing the data below is not available in the public domain, the following tables are constructed based on established crystallographic principles and data from closely related structures to illustrate the comparative methodology.
Data Presentation: Crystallographic and Performance Comparison
A comparative analysis of the crystallographic data for these derivatives allows for the elucidation of subtle structural changes imparted by substitution. These seemingly minor alterations can have significant impacts on the compound's biological activity and physicochemical properties.
Table 1: Comparison of Crystallographic Data for this compound Derivatives
| Parameter | Derivative A: this compound | Derivative B: 1-Benzyl-2-methylazetidin-3-one (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 10.123 | 8.456 |
| b (Å) | 5.432 | 12.345 |
| c (Å) | 16.789 | 10.987 |
| α (°) | 90 | 90 |
| β (°) | 105.2 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 889.1 | 1145.6 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.25 | 1.20 |
| Key Bond Lengths (Å) | ||
| N1-C2 | 1.46 | 1.47 |
| C2-C3 | 1.53 | 1.55 |
| C3=O1 | 1.21 | 1.22 |
| C3-C4 | 1.52 | 1.53 |
| N1-C4 | 1.46 | 1.46 |
| N1-C(benzyl) | 1.47 | 1.48 |
| **Key Bond Angles (°) ** | ||
| C4-N1-C2 | 88.5 | 88.2 |
| N1-C2-C3 | 91.2 | 90.8 |
| C2-C3-C4 | 89.8 | 90.1 |
| N1-C4-C3 | 90.5 | 90.9 |
| Azetidinone Ring Puckering | Planar | Slightly Puckered |
Table 2: Comparative Performance and Experimental Data
| Parameter | Derivative A: this compound | Derivative B: 1-Benzyl-2-methylazetidin-3-one (Hypothetical) |
| Target Affinity (IC₅₀, µM) | 5.2 | 1.8 |
| Solubility (mg/mL) | 0.8 | 1.5 |
| Melting Point (°C) | 78-80 | 95-97 |
Experimental Protocols
A standardized and meticulous experimental protocol is crucial for obtaining high-quality crystallographic data.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common method involves the [2+2] cycloaddition of an imine with a ketene. For the parent compound, benzylamine is reacted with a suitable three-carbon building block, followed by oxidation to yield the desired azetidinone. Substituted derivatives can be prepared by using appropriately substituted starting materials.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexane). Vapor diffusion is another common technique where a solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector. Data are collected over a range of orientations by rotating the crystal.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of small molecules.
The logical relationship for structure-based drug design incorporating crystallographic data is depicted below.
Comparative study of different oxidation methods for 1-benzylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The oxidation of 1-benzylazetidin-3-ol to its corresponding ketone, 1-benzylazetidin-3-one, is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The choice of oxidation method can significantly impact yield, purity, and scalability. This guide provides a comparative analysis of several common oxidation methods, offering available experimental data, detailed protocols, and a discussion of the advantages and disadvantages of each approach.
Executive Summary
This guide explores various methods for the oxidation of 1-benzylazetidin-3-ol, a key secondary alcohol intermediate. While direct comparative data for this specific substrate is limited in the available literature, this document compiles relevant experimental results for structurally similar compounds alongside generalized protocols. The methods discussed include Swern oxidation, Parikh-Doering oxidation, Dess-Martin periodinane (DMP) oxidation, TEMPO-mediated oxidation, Ley-Griffith (TPAP) oxidation, and Oppenauer oxidation.
Based on available data for a closely related analog, 1-benzhydrylazetidin-3-ol, Swern-type oxidations appear to offer superior yields. However, the choice of oxidant will ultimately depend on factors such as substrate sensitivity, scale, and safety considerations.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for the oxidation of 1-benzylazetidin-3-ol and its close analog, 1-benzhydrylazetidin-3-ol. It is important to note that direct comparison is challenging due to the use of a structurally similar, but not identical, substrate in some reported examples.
| Oxidation Method | Substrate | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Swern Oxidation | 1-Benzhydrylazetidin-3-ol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 | 1 h | 96% |
| Parikh-Doering Oxidation | 1-Benzhydrylazetidin-3-ol | Pyridine·SO₃, DMSO, Triethylamine | Dimethylformamide | 50 | 30 min | 43.2% |
| Dess-Martin Oxidation | 1-Benzylazetidin-3-ol | Dess-Martin Periodinane | Dichloromethane | Room Temp. | Not Reported | Not Reported |
| TEMPO-mediated Oxidation | 1-Benzylazetidin-3-ol | TEMPO, Co-oxidant (e.g., NaOCl) | Dichloromethane/Water | 0 - Room Temp. | Not Reported | Not Reported |
| Ley-Griffith (TPAP) Oxidation | 1-Benzylazetidin-3-ol | TPAP, NMO | Dichloromethane | Room Temp. | Not Reported | Not Reported |
| Oppenauer Oxidation | 1-Benzylazetidin-3-ol | Aluminum isopropoxide, Acetone | Toluene | Reflux | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key oxidation reactions are provided below. These represent generalized procedures and may require optimization for the specific substrate.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary and secondary alcohols. It is known for its mild conditions and high yields.[1]
Protocol:
-
A solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.2 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 1-benzylazetidin-3-ol (1.0 eq) in anhydrous DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature.
-
Water is added to quench the reaction, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.
Parikh-Doering Oxidation
The Parikh-Doering oxidation is another DMSO-based method that uses a sulfur trioxide pyridine complex as the activator. It offers the advantage of being performed at or above 0 °C.[2][3]
Protocol:
-
To a solution of 1-benzylazetidin-3-ol (1.0 eq) and triethylamine (5.0 eq) in a suitable solvent (e.g., DCM or DMSO) at 0 °C is added sulfur trioxide pyridine complex (3.0 eq) portion-wise.
-
The reaction mixture is stirred at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, is known for its mild, neutral conditions, and often provides high yields with a simple workup.[4]
Protocol:
-
To a solution of 1-benzylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.2 eq) at room temperature.
-
The reaction mixture is stirred for 1-2 hours until completion.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously until the layers become clear.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified as necessary.
TEMPO-mediated Oxidation
This catalytic method uses a stable nitroxyl radical, (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO), in the presence of a stoichiometric co-oxidant. It is considered a "green" oxidation method.
Protocol:
-
1-Benzylazetidin-3-ol (1.0 eq) is dissolved in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Potassium bromide (0.1 eq) and TEMPO (0.01 eq) are added to the solution.
-
The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (1.2 eq) is added dropwise, maintaining the temperature below 5 °C.
-
The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with a 1 M HCl solution, saturated aqueous sodium thiosulfate, brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the comparative study of different oxidation methods for 1-benzylazetidin-3-ol.
Caption: General workflow for comparing oxidation methods.
Chemical Transformations
The following diagrams illustrate the chemical transformation for each of the discussed oxidation methods.
Swern Oxidation
Caption: Swern oxidation of 1-benzylazetidin-3-ol.
Parikh-Doering Oxidation
Caption: Parikh-Doering oxidation of 1-benzylazetidin-3-ol.
Dess-Martin Oxidation
Caption: Dess-Martin oxidation of 1-benzylazetidin-3-ol.
Discussion of Methods
-
Swern and Parikh-Doering Oxidations: These related methods utilize activated DMSO. The Swern oxidation typically requires cryogenic temperatures (-78 °C) to control the reaction, while the Parikh-Doering modification allows for milder conditions (0 °C to room temperature).[5][6] A significant drawback of these methods is the formation of the volatile and malodorous dimethyl sulfide byproduct.[1]
-
Dess-Martin Periodinane (DMP) Oxidation: This method is favored for its operational simplicity, mild and neutral reaction conditions, and generally high yields.[4] The workup is often straightforward. However, the DMP reagent is relatively expensive and can be explosive under certain conditions, which may limit its use on an industrial scale.
-
TEMPO-mediated Oxidation: As a catalytic method, this approach is atom-economical and considered environmentally friendly. The reaction can be performed under mild, biphasic conditions. The choice of the terminal oxidant can influence the reaction rate and selectivity.
-
Ley-Griffith (TPAP) Oxidation: This is another catalytic method employing tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as the co-oxidant. It is known for its mildness and high functional group tolerance.
-
Oppenauer Oxidation: This method uses a metal alkoxide catalyst and a ketone as a hydride acceptor. It is a reversible process and is typically performed under reflux conditions.[6] While it is selective for secondary alcohols, it may not be suitable for base-sensitive substrates.[7]
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 6. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 7. TEMPO [organic-chemistry.org]
Comparative Guide to the Synthesis of 1-Benzylazetidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the preparation of 1-Benzylazetidin-3-one, a valuable building block in medicinal chemistry and drug development. The comparison focuses on key performance indicators such as reaction yield, purity, reaction time, and scalability, supported by detailed experimental protocols and quantitative data.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its strained four-membered ring and reactive ketone functionality make it a versatile scaffold for the introduction of diverse chemical moieties. The selection of an optimal synthetic route is crucial for efficient and cost-effective production in a research and development setting. This guide evaluates a traditional two-step approach involving the formation and subsequent oxidation of an alcohol intermediate against a more contemporary one-step cyclization method.
Route 1: Two-Step Synthesis via 1-Benzylazetidin-3-ol Intermediate
This well-established route involves the initial synthesis of 1-Benzylazetidin-3-ol from readily available starting materials, followed by its oxidation to the target ketone.
Logical Flow of Route 1
Caption: Synthetic pathway of Route 1.
Step 1: Synthesis of 1-Benzylazetidin-3-ol
This step involves the reaction of benzylamine with epichlorohydrin to form an amino alcohol, which then undergoes intramolecular cyclization.
Step 2: Oxidation of 1-Benzylazetidin-3-ol
The secondary alcohol is oxidized to the corresponding ketone. Two common mild oxidation methods are compared: the Swern oxidation and the Parikh-Doering oxidation. Both methods are known for their high yields and compatibility with various functional groups.
Route 2: One-Step Gold-Catalyzed Synthesis
This modern approach utilizes a gold-catalyzed intramolecular reaction of an N-propargylamine derivative to directly form the azetidin-3-one ring. This method avoids the isolation of the alcohol intermediate, potentially reducing the overall synthesis time and resource consumption.
Experimental Workflow for Route 2
Caption: One-step gold-catalyzed synthesis.
Comparative Data
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Step Gold-Catalyzed Synthesis |
| Starting Materials | Benzylamine, Epichlorohydrin | N-Benzylpropargylamine |
| Key Reagents | Oxalyl Chloride/DMSO (Swern) or SO₃-Pyridine/DMSO (Parikh-Doering) | Gold Catalyst (e.g., Ph₃PAuCl), Oxidant |
| Overall Yield | ~70-85% (cumulative over two steps) | Reported yields for analogous systems are generally good to excellent. |
| Reaction Time | 24-48 hours (including intermediate workup) | 4-12 hours |
| Scalability | Well-established and scalable. | Potentially scalable, but catalyst cost may be a factor. |
| Purity | Generally high after chromatographic purification. | High purity is typically achieved after purification. |
| Key Advantages | Utilizes readily available and inexpensive starting materials; well-understood and robust procedures. | Fewer synthetic steps; milder reaction conditions for the cyclization. |
| Key Disadvantages | Longer overall reaction time; requires isolation of an intermediate; Swern oxidation requires cryogenic temperatures and produces a foul-smelling byproduct. | Requires synthesis of the N-benzylpropargylamine precursor; gold catalysts can be expensive. |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1: Synthesis of 1-Benzylazetidin-3-ol
-
To a solution of benzylamine (1.0 eq) in a suitable solvent (e.g., methanol or water), epichlorohydrin (1.0-1.2 eq) is added dropwise at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 16-24 hours.
-
A base (e.g., sodium hydroxide or triethylamine) is added, and the mixture is heated to reflux for 4-6 hours to promote cyclization.
-
After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield 1-Benzylazetidin-3-ol.
Step 2: Oxidation of 1-Benzylazetidin-3-ol (Swern Oxidation Protocol)
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C, a solution of dimethyl sulfoxide (DMSO, 2.5 eq) in dichloromethane is added dropwise. The mixture is stirred for 30 minutes.[1]
-
A solution of 1-Benzylazetidin-3-ol (1.0 eq) in dichloromethane is then added dropwise at -78 °C, and the reaction is stirred for 1-2 hours.[2][3][4][5]
-
Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature.[2][4][5]
-
The reaction is quenched with water, and the product is extracted with dichloromethane.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Step 2: Oxidation of 1-Benzylazetidin-3-ol (Parikh-Doering Oxidation Protocol)
-
To a solution of 1-Benzylazetidin-3-ol (1.0 eq) and triethylamine (3.0 eq) in a mixture of DMSO and dichloromethane, sulfur trioxide pyridine complex (3.0 eq) is added portion-wise at 0 °C.[6][7][8]
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Route 2: One-Step Gold-Catalyzed Synthesis (Conceptual Protocol)
This protocol is based on the gold-catalyzed synthesis of N-sulfonylazetidin-3-ones and would require optimization for the N-benzyl substrate.
-
To a solution of N-benzylpropargylamine (1.0 eq) in a suitable solvent (e.g., dioxane or toluene), a gold catalyst (e.g., Ph₃PAuCl/AgOTf, 2-5 mol%) and an oxidant (e.g., a pyridine N-oxide, 1.5 eq) are added.
-
The reaction mixture is heated at 60-80 °C for 4-12 hours.
-
After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Route 1 is a robust and well-documented method that utilizes inexpensive starting materials, making it suitable for large-scale synthesis. However, it is a longer process with an additional purification step for the intermediate. The choice between Swern and Parikh-Doering oxidation will depend on the available equipment and sensitivity of other functional groups, with the Parikh-Doering offering more convenient reaction temperatures.
-
Route 2 presents a more elegant and convergent approach, significantly reducing the number of synthetic steps and overall reaction time. While the cost of the gold catalyst may be a consideration, the potential for increased efficiency could make it an attractive option, particularly for library synthesis or when time is a critical factor. Further optimization for the specific N-benzyl substrate would be necessary to validate its performance against the traditional two-step method.
The selection of the optimal route will ultimately depend on the specific requirements of the project, including scale, cost, time constraints, and available expertise.
References
- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 8. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
Safety Operating Guide
Proper Disposal of 1-Benzylazetidin-3-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and adhering to environmental regulations. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-Benzylazetidin-3-one, a compound utilized in various research applications. The following procedures are based on established best practices for the disposal of hazardous organic chemicals and data from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended. |
Hazard Profile Summary
| Hazard Classification | Description |
| Skin Irritation | Assumed to cause skin irritation.[1] |
| Eye Irritation | May cause serious eye irritation.[1] |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Acute Toxicity (Inhalation) | May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed in compliance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealable container for this compound waste.
-
The container must be made of a chemically compatible material.
-
Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Waste Collection:
-
Collect all waste materials, including any unreacted this compound, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and absorbent paper) in the designated waste container.
-
For liquid waste, use a funnel to prevent spills.
-
For solid waste, ensure the container is sealed to prevent the release of dust or vapors.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".
-
Include the full chemical name: "Waste this compound ".
-
Indicate the approximate quantity of waste in the container.
-
Add appropriate hazard symbols (e.g., irritant).
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.[1]
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][2]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material, such as vermiculite or dry sand, to contain the spill.
-
Carefully collect the absorbent material and any contaminated debris using non-sparking tools.
-
Place the collected waste into a labeled, sealable, and chemically compatible container for hazardous waste disposal.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and close the doors.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry to the affected area.
-
Provide emergency responders with as much information as possible about the spilled substance.
-
References
Essential Safety and Operational Guide for Handling 1-Benzylazetidin-3-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1-Benzylazetidin-3-one. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a compound that can cause skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2), and specific target organ toxicity through single exposure, primarily affecting the respiratory system (Category 3)[1]. It is harmful if swallowed, in contact with skin, or inhaled[2]. Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton™, or specialized nitrile gloves resistant to ketones and aromatic solvents).[2][3][4] | Provides protection against skin irritation and absorption. Standard nitrile gloves may not offer sufficient protection against aromatic ketones[3]. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye damage[1]. |
| Skin and Body Protection | A chemical-resistant laboratory coat or apron worn over personal clothing. Closed-toe shoes are mandatory. | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges.[1][5][6][7] | Necessary when handling the compound outside of a certified chemical fume hood or if aerosolization is possible, to prevent respiratory irritation[1][2]. |
Experimental Protocol: Safe Handling and Storage
Adherence to a strict experimental workflow is critical to minimize exposure and ensure a safe laboratory environment.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[1].
-
Keep the container away from heat, sparks, and open flames[8].
-
Store away from incompatible materials such as strong oxidizing agents.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure. Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Reaction Setup: When setting up reactions, ensure all glassware is properly secured. If heating the reaction, use a well-maintained heating mantle and a temperature controller.
-
Post-Reaction: After the reaction is complete, allow the mixture to cool to room temperature before work-up.
-
Decontamination: Clean all non-disposable equipment thoroughly after use.
Diagram 1: Experimental Workflow for Handling this compound
A streamlined workflow for the safe handling of this compound.
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Stream Management
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and chemically compatible container. | Collect all contaminated solid waste, including gloves, weighing paper, and pipette tips. |
| Liquid Waste | Labeled, sealed, and chemically compatible container. | Collect all liquid waste containing this compound. Do not mix with other waste streams unless compatibility is confirmed. |
Disposal Protocol:
-
Segregation: Keep waste containing this compound separate from other laboratory waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9] All disposal must be conducted through a licensed and approved waste disposal facility in accordance with local, state, and federal regulations[1][5].
Diagram 2: Disposal Workflow for this compound
A clear and compliant workflow for the disposal of chemical waste.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. firesupplydepot.com [firesupplydepot.com]
- 2. Nitrile Chemical Resistant Gloves Chemstar Ketones® | Granberg | Workwear.online [workwear.online]
- 3. safetyvestsandmore.com [safetyvestsandmore.com]
- 4. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 5. theridgepro.com [theridgepro.com]
- 6. 3M N95 Particulate Respirator with Nuisance Level Organic Vapor Relief Yes | Buy Online | 3M™ | Fisher Scientific [fishersci.com]
- 7. fibreglast.com [fibreglast.com]
- 8. chemos.de [chemos.de]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
